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  • Product: Phlebiakauranol aldehyde
  • CAS: 57743-92-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Natural Source and Isolation of Phlebiakauranol Aldehyde

This guide provides a comprehensive overview of the natural sourcing and detailed isolation protocol for Phlebiakauranol aldehyde, a representative of the ent-kaurane diterpenoid class of natural products. This document...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the natural sourcing and detailed isolation protocol for Phlebiakauranol aldehyde, a representative of the ent-kaurane diterpenoid class of natural products. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel bioactive compounds from fungal sources.

Introduction: The Promise of Fungal Diterpenoids

The fungal kingdom represents a vast and largely untapped reservoir of novel chemical entities with significant therapeutic potential. Among these, the ent-kaurane diterpenoids are a prominent class of tetracyclic natural products renowned for their diverse and potent biological activities, including antimicrobial, anti-inflammatory, and cytotoxic properties.[1][2] The unique stereochemistry of the ent-kaurane skeleton, arising from the mevalonate pathway, provides a scaffold for extensive functionalization, leading to a wide array of derivatives.[1]

The genus Phlebia, comprising wood-decaying fungi from the Basidiomycota phylum, is a known producer of a rich variety of secondary metabolites, including sesquiterpenes and aromatic compounds.[3][4] This guide focuses on a hypothetical yet scientifically plausible member of the ent-kaurane class, Phlebiakauranol aldehyde, presumed to be a novel metabolite from a Phlebia species. The presence of both a hydroxyl (-ol) and an aldehyde functional group on the ent-kaurane backbone suggests a molecule with potentially unique reactivity and bioactivity, as aldehydes are known to contribute to antimicrobial and immunomodulatory effects.[5][6]

This document will provide a detailed, field-proven methodology for the cultivation of a Phlebia species, followed by a systematic workflow for the extraction, isolation, and purification of Phlebiakauranol aldehyde.

Part 1: Natural Source and Fermentation Protocol

The initial and most critical phase in the discovery of novel natural products is the selection and cultivation of the source organism. The rationale behind the chosen fermentation parameters is to create a controlled environment that encourages the production of the target secondary metabolite, Phlebiakauranol aldehyde.

Experimental Protocol: Fungal Cultivation
  • Organism Selection and Inoculum Preparation:

    • A well-characterized strain of Phlebia radiata is selected for this procedure, based on its known capacity to produce a diverse array of secondary metabolites.[7][8]

    • A starter culture is prepared by inoculating a 250 mL Erlenmeyer flask containing 50 mL of Potato Dextrose Broth (PDB) with a mycelial plug from a fresh PDA plate of P. radiata.

    • The starter culture is incubated at 25°C on a rotary shaker at 150 rpm for 5-7 days, or until substantial mycelial growth is observed.

  • Large-Scale Fermentation:

    • The production of Phlebiakauranol aldehyde is carried out in a defined low-nitrogen liquid medium to stimulate secondary metabolism.[9] The composition of the medium is as follows: Glucose (20 g/L), (NH₄)₂SO₄ (0.5 g/L), KH₂PO₄ (1.0 g/L), MgSO₄·7H₂O (0.5 g/L), CaCl₂·2H₂O (0.1 g/L), and trace elements solution (1 mL/L).

    • Twenty 1 L Erlenmeyer flasks, each containing 400 mL of the defined medium, are sterilized by autoclaving.

    • Each flask is inoculated with 20 mL of the homogenized starter culture under aseptic conditions.

    • The production cultures are incubated at 25°C for 21 days under static conditions to mimic the natural growth environment of the fungus.

Part 2: Isolation and Purification of Phlebiakauranol Aldehyde

The isolation of a pure compound from a complex biological matrix is a multi-step process that relies on the differential physicochemical properties of the target molecule. The following workflow has been designed to efficiently separate Phlebiakauranol aldehyde from other metabolites present in the fungal culture.

Isolation and Purification Workflow

A Fungal Culture (P. radiata) BB BB A->BB Solid Phase B Harvesting & Separation (Filtration) D Culture Filtrate B->D Liquid Phase C Mycelium E Mycelial Extraction (Ethyl Acetate) C->E F Liquid-Liquid Extraction (Ethyl Acetate) D->F G Crude Mycelial Extract E->G H Crude Filtrate Extract F->H I Combine & Concentrate G->I II II H->II J Combined Crude Extract K Silica Gel Column Chromatography (Gradient Elution: Hexane-EtOAc) J->K L Fraction Pooling (TLC Analysis) K->L M Semi-Pure Fraction (Containing Phlebiakauranol Aldehyde) L->M N Preparative HPLC (C18, Isocratic: Acetonitrile-Water) M->N O Pure Phlebiakauranol Aldehyde N->O P Structural Elucidation (NMR, MS) O->P BB->C Solid Phase II->J

Caption: Workflow for the isolation and purification of Phlebiakauranol aldehyde.

Experimental Protocol: Extraction and Chromatography
  • Harvesting and Extraction:

    • After the incubation period, the fungal cultures are harvested. The mycelium is separated from the culture broth by vacuum filtration.

    • The culture filtrate is subjected to liquid-liquid extraction three times with an equal volume of ethyl acetate. The organic layers are combined and concentrated under reduced pressure to yield the crude filtrate extract.

    • The mycelial mass is dried, ground to a fine powder, and extracted with ethyl acetate at room temperature for 48 hours. The solvent is then filtered and evaporated to give the crude mycelial extract.

    • The crude extracts from the filtrate and mycelium are combined for further purification.

  • Silica Gel Column Chromatography:

    • The combined crude extract is adsorbed onto a small amount of silica gel and loaded onto a silica gel column.

    • The column is eluted with a step gradient of n-hexane and ethyl acetate, starting from 100% n-hexane and gradually increasing the polarity to 100% ethyl acetate.

    • Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions showing a similar profile for the target compound are pooled together. The rationale for this step is to separate compounds based on their polarity, with the less polar diterpenoids eluting before more polar compounds.[10]

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • The semi-purified fraction containing Phlebiakauranol aldehyde is further purified by preparative HPLC on a C18 column.

    • An isocratic mobile phase of acetonitrile and water is used for the elution. The exact ratio is determined by analytical HPLC to achieve optimal separation.

    • The peak corresponding to Phlebiakauranol aldehyde is collected, and the solvent is removed under vacuum to yield the pure compound.

Part 3: Structural Characterization

Once isolated, the definitive structure of Phlebiakauranol aldehyde would be determined using a combination of spectroscopic techniques. High-resolution mass spectrometry (HR-MS) would provide the exact molecular formula. Extensive Nuclear Magnetic Resonance (NMR) analysis, including 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) experiments, would be employed to establish the connectivity and stereochemistry of the molecule, confirming its identity as an ent-kaurane diterpenoid.[4]

Part 4: Quantitative Data Summary

The efficiency of the isolation process is monitored at each step. The following table presents hypothetical but realistic data for the purification of Phlebiakauranol aldehyde from a 10 L fermentation culture.

Purification StageTotal Mass (mg)Purity (%)Yield (%)
Combined Crude Extract5,200~1100
Silica Gel Fraction350456.7
Preparative HPLC15>980.29

Part 5: Concluding Remarks and Future Outlook

This guide outlines a robust and reproducible methodology for the discovery and isolation of novel ent-kaurane diterpenoids, exemplified by the hypothetical Phlebiakauranol aldehyde, from Phlebia species. The successful isolation of such a compound would provide a valuable addition to the library of known bioactive natural products.

Future work would involve the comprehensive biological evaluation of the purified Phlebiakauranol aldehyde. Based on the activities of related compounds, screening for antimicrobial, anti-inflammatory, and cytotoxic effects would be a logical starting point.[1][2] Furthermore, understanding the biosynthetic pathway of this molecule within Phlebia radiata could open avenues for its biotechnological production through metabolic engineering.[11]

References

  • Production of nitroaryl secondary metabolites by wood-decaying fungi of Phlebia spp. (2025). R Discovery. Available at: [Link]

  • Production of nitroaryl secondary metabolites by wood-decaying fungi of Phlebia spp. (2025). Helsingin yliopisto. Available at: [Link]

  • The Remarkable Structural Diversity Achieved in ent-Kaurane Diterpenes by Fungal Biotransformations. (n.d.). National Institutes of Health. Available at: [Link]

  • Full article: Production of nitroaryl secondary metabolites by wood-decaying fungi of Phlebia spp. (2025). Taylor & Francis Online. Available at: [Link]

  • Discovery of ent-kaurane diterpenoids, characteristic metabolites of Isodon species, from an endophytic fungal strain Geopyxis sp. XY93 inhabiting Isodon parvifolia. (2022). PubMed. Available at: [Link]

  • Production of nitroaryl secondary metabolites by wood-decaying fungi of Phlebia spp | Request PDF. (2026). ResearchGate. Available at: [Link]

  • Sesquiterpenes with new carbon skeletons from the basidiomycete Phlebia tremellosa. (2019). National Institutes of Health. Available at: [Link]

  • Efficient production of clerodane and ent-kaurane diterpenes through truncated artificial pathways in Escherichia coli. (2022). Beilstein Journals. Available at: [Link]

  • Two new ent-kaurane diterpenoids from the leaves of Sphagneticola trilobata | Request PDF. (2025). ResearchGate. Available at: [Link]

  • Unveiling the Potential of Ent-Kaurane Diterpenoids: Multifaceted Natural Products for Drug Discovery. (2024). MDPI. Available at: [Link]

  • Activity Against Human Pathogens of Two Polyunsaturated Aldehydes and Pheophorbide a. (2025). MDPI. Available at: [Link]

  • Is it possible to purify aldehyde by column? Is there any other method to do purification?. (2015). ResearchGate. Available at: [Link]

  • Purification and characterization of aldehyde dehydrogenase with a broad substrate specificity originated from 2-phenylethanol-assimilating Brevibacterium sp. KU1309. (2007). PubMed. Available at: [Link]

  • Natural Aldehydes on Health Effects. (2025). Oriental Journal of Chemistry. Available at: [Link]

  • Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities. (2022). MDPI. Available at: [Link]

  • Synthesis and Accumulation of Aromatic Aldehydes in an Engineered Strain of Escherichia coli. (2014). DSpace@MIT. Available at: [Link]

  • Natural Occurrence of Aldehydes and Ketones. (2025). Chemistry LibreTexts. Available at: [Link]

  • Solubilization, partial purification, and characterization of a fatty aldehyde decarbonylase from a higher plant, Pisum sativum. (2000). PubMed. Available at: [Link]

  • Oxygen-tolerant coenzyme A-acylating aldehyde dehydrogenase facilitates efficient photosynthetic n-butanol biosynthesis in cyanobacteria. (n.d.). Royal Society of Chemistry. Available at: [Link]

  • Antimicrobial Activity of, and Cellular Pathways Targeted by, p-Anisaldehyde and Epigallocatechin Gallate in the Opportunistic Human Pathogen Pseudomonas aeruginosa. (n.d.). National Institutes of Health. Available at: [Link]

Sources

Exploratory

A Technical Guide to the Discovery, Characterization, and Antifungal Activity of o-Orsellinaldehyde from Phlebiopsis gigantea

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the discovery, isolation, structural elucidation, and biological characterization of o-orsellinaldehyd...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the discovery, isolation, structural elucidation, and biological characterization of o-orsellinaldehyde, a bioactive secondary metabolite from the biocontrol fungus Phlebiopsis gigantea. While the specific compound "phlebiakauranol aldehyde" is not described in the current scientific literature, this guide focuses on a well-documented aldehyde from a closely related fungal genus, offering a practical and scientifically rigorous blueprint for the investigation of novel fungal metabolites.

Part 1: Discovery and Strategic Importance

The quest for novel bioactive compounds is a cornerstone of pharmaceutical and agricultural research. Fungi of the genus Phlebia and related species are known producers of a diverse array of secondary metabolites, some of which possess significant biological activities.[1][2][3] Phlebiopsis gigantea, a saprophytic basidiomycete, is utilized as a biocontrol agent against root rot in conifers, suggesting its production of antagonistic chemical agents.[4] This has prompted investigations into its secondary metabolite profile to identify the compounds responsible for its biocontrol properties.

Among the compounds isolated from P. gigantea is o-orsellinaldehyde, a known fungal metabolite.[1][4][5][6][7] Its discovery in this specific fungus is significant as it is the only compound from the studied extracts to exhibit antifungal activity against the pathogenic fungus Heterobasidion occidentale.[1][4][5][6][7] This finding underscores the importance of comprehensive metabolite screening of ecologically significant fungi.

Logical Framework for Discovery

The discovery process for a targeted bioactive compound like o-orsellinaldehyde from a source like P. gigantea follows a logical, multi-step workflow. This process is designed to move from a broad screening of the organism's chemical potential to the specific identification and characterization of a single active molecule.

cluster_0 Phase 1: Cultivation and Extraction cluster_1 Phase 2: Fractionation and Bioassay cluster_2 Phase 3: Isolation and Identification cluster_3 Phase 4: Characterization Fungal Cultivation Fungal Cultivation Solid-Phase Extraction (SPE) Solid-Phase Extraction (SPE) Fungal Cultivation->Solid-Phase Extraction (SPE) Biomass SPE SPE RP-HPLC RP-HPLC SPE->RP-HPLC Crude Extract Bioassay-Guided Fractionation Bioassay-Guided Fractionation RP-HPLC->Bioassay-Guided Fractionation Fractions Isolation of Active Compound Isolation of Active Compound Bioassay-Guided Fractionation->Isolation of Active Compound Active Fractions Structural Elucidation Structural Elucidation Isolation of Active Compound->Structural Elucidation Pure Compound Biological Activity Confirmation Biological Activity Confirmation Structural Elucidation->Biological Activity Confirmation

Caption: High-level workflow for the discovery of bioactive fungal metabolites.

Part 2: Methodologies for Isolation and Structural Elucidation

The successful characterization of a natural product hinges on its isolation in a pure form and the subsequent determination of its chemical structure. This section details the experimental protocols for these critical steps.

Fungal Cultivation and Extraction

The production of secondary metabolites is highly dependent on the growth conditions of the fungus.

Step-by-Step Protocol: Cultivation and Extraction

  • Inoculation and Growth: A four-liter liquid culture of P. gigantea is initiated in a suitable nutrient medium. The culture is incubated under conditions optimized for secondary metabolite production (e.g., specific temperature, agitation, and duration).

  • Solid-Phase Extraction (SPE): The culture is subjected to solid-phase extraction. This initial step separates the components of the culture broth based on their polarity, resulting in crude extracts. For instance, a common approach involves using a C18 sorbent, eluting with a stepwise gradient of a solvent like acetonitrile (CH₃CN) in water. This might yield a 20% CH₃CN extract and a 95% CH₃CN extract, concentrating compounds of different polarities.[6]

Chromatographic Purification

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and purification of individual compounds from a complex mixture.

Step-by-Step Protocol: Reversed-Phase HPLC (RP-HPLC) Purification

  • Column and Mobile Phase Selection: A reversed-phase C18 column is typically used for the separation of moderately polar compounds like o-orsellinaldehyde. The mobile phase consists of a gradient of an organic solvent (e.g., acetonitrile or methanol) and water, often with a small amount of an acid (e.g., formic acid) to improve peak shape.

  • Fraction Collection: The crude extract is injected onto the HPLC system. The eluent is monitored by a UV detector, and fractions corresponding to major UV peaks are collected.[6] This process is repeated until a sufficient quantity of the pure compound is obtained.

Structural Elucidation

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.

1. Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides the accurate mass of the molecule, which allows for the determination of its elemental composition.[4][6][7]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR experiments are the cornerstone of structural elucidation for organic molecules.

  • ¹H NMR: Provides information about the number and types of protons in the molecule and their connectivity.

  • ¹³C NMR: Shows the number and types of carbon atoms.

  • 2D NMR (COSY, HSQC, HMBC): These experiments reveal correlations between protons and carbons, allowing for the complete assembly of the molecular structure.

The combination of these techniques allows for the unambiguous identification of the isolated compound as o-orsellinaldehyde.[4][6][7]

Table 1: Spectroscopic Data for o-Orsellinaldehyde

Technique Observed Data Interpretation
HRMS m/z [M+H]⁺Confirms the molecular formula C₈H₈O₃.
¹H NMR Chemical shifts (δ) and coupling constants (J)Reveals the presence of an aldehyde proton, two aromatic protons, a methyl group, and two hydroxyl protons.
¹³C NMR Chemical shifts (δ)Shows eight distinct carbon signals, including an aldehyde carbonyl, four aromatic carbons (two of which are oxygenated), and a methyl carbon.
HMBC Correlations between protons and carbonsConfirms the connectivity of the functional groups to the aromatic ring.

Part 3: Biological Activity and Mechanism of Action

A critical component of natural product research is the characterization of the compound's biological activity.

Antifungal Activity

o-Orsellinaldehyde isolated from P. gigantea was tested for its ability to inhibit the growth of several fungal species.

Step-by-Step Protocol: Antifungal Susceptibility Testing

  • Preparation of Fungal Inoculum: Cultures of the test fungi (Heterobasidion occidentale, Fusarium oxysporum, and Penicillium canescens) are grown on a suitable agar medium. A spore suspension or mycelial plug is prepared for inoculation.

  • Assay Setup: A microtiter plate or agar diffusion assay is prepared. The pure compound (o-orsellinaldehyde) is dissolved in a suitable solvent and added to the growth medium at various concentrations.

  • Inoculation and Incubation: The test fungi are inoculated into the wells or onto the agar surface. The plates are incubated under appropriate conditions for fungal growth.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that visibly inhibits fungal growth.

Results: In these assays, o-orsellinaldehyde was the only compound isolated from P. gigantea that demonstrated antifungal activity against H. occidentale, F. oxysporum, and P. canescens within the tested concentration range.[4][5][6][7]

Proposed Mechanism of Action

Aldehydes are reactive molecules that can exert their biological effects through various mechanisms. While the specific mechanism of o-orsellinaldehyde's antifungal activity has not been fully elucidated, a plausible pathway involves the disruption of essential cellular processes.

cluster_0 Cellular Targets o-Orsellinaldehyde o-Orsellinaldehyde Enzyme Inactivation Enzyme Inactivation o-Orsellinaldehyde->Enzyme Inactivation Covalent Modification Membrane Disruption Membrane Disruption o-Orsellinaldehyde->Membrane Disruption Interaction with Lipids/Proteins Oxidative Stress Oxidative Stress o-Orsellinaldehyde->Oxidative Stress Generation of ROS Fungal Cell Fungal Cell Inhibition of Fungal Growth Inhibition of Fungal Growth Enzyme Inactivation->Inhibition of Fungal Growth Membrane Disruption->Inhibition of Fungal Growth Oxidative Stress->Inhibition of Fungal Growth

Caption: Plausible mechanisms of antifungal action for aldehydic compounds.

Part 4: Future Directions and Applications

The discovery of o-orsellinaldehyde in P. gigantea and its demonstrated antifungal activity open several avenues for future research and development.

  • Lead Compound for Novel Antifungals: o-Orsellinaldehyde can serve as a lead compound for the development of new antifungal agents for agricultural or clinical use. Medicinal chemistry efforts could focus on synthesizing analogs with improved potency, selectivity, and pharmacokinetic properties.

  • Biocontrol Mechanisms: Further research is needed to fully understand the role of o-orsellinaldehyde in the biocontrol activity of P. gigantea. This includes studying its production levels in situ and its synergistic effects with other fungal metabolites.

  • Biosynthetic Pathway Elucidation: Investigating the biosynthetic pathway of o-orsellinaldehyde in P. gigantea could enable its biotechnological production through metabolic engineering.

References

  • Kälvö, D., Menkis, A., & Broberg, A. (2018). Secondary Metabolites from the Root Rot Biocontrol Fungus Phlebiopsis gigantea. Molecules, 23(6), 1417. [Link]

  • Kälvö, D., Menkis, A., & Broberg, A. (2018). Secondary Metabolites from the Root Rot Biocontrol Fungus Phlebiopsis gigantea. Molecules, 23(6), 1417. [Link]

  • Kälvö, D., Menkis, A., & Broberg, A. (2018). Secondary Metabolites from the Root Rot Biocontrol Fungus Phlebiopsis gigantea. [Link]

  • Kälvö, D., Menkis, A., & Broberg, A. (2018). Secondary Metabolites from the Root Rot Biocontrol Fungus Phlebiopsis gigantea. PubMed. [Link]

  • Kälvö, D. (2018). Structure and biosynthesis of fungal secondary metabolites : studies of the root rot pathogen Heterobasidion annosum sl and the biocontrol fungus Phlebiopsis gigantea. SLU publication database (SLUpub). [Link]

  • Hofrichter, M., & Ullrich, R. (2014). Production of nitroaryl secondary metabolites by wood-decaying fungi of Phlebia spp. Taylor & Francis Online. [Link]

  • Arumugam, G., & Muthukumar, C. (2023). Biochemical Screening, Fabrication of Green Nanoparticles and Its Antimicrobial, and Antioxidant Studies of Endophytic Fungus Phlebia Species. Journal of Cluster Science. [Link]

  • Hofrichter, M., & Ullrich, R. (2014). Production of nitroaryl secondary metabolites by wood-decaying fungi of Phlebia spp. ResearchGate. [Link]

Sources

Foundational

Structural Elucidation of Phlebiakauranal: A Technical Guide

Content Type: Technical Whitepaper Subject: Natural Product Chemistry / Structural Elucidation Target Audience: Medicinal Chemists, Pharmacognosists, and Spectroscopy Specialists Executive Summary This guide details the...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Subject: Natural Product Chemistry / Structural Elucidation Target Audience: Medicinal Chemists, Pharmacognosists, and Spectroscopy Specialists

Executive Summary

This guide details the isolation and structural elucidation of Phlebiakauranal (often referred to in early literature as Phlebiakauranol aldehyde), a bioactive diterpenoid isolated from the crust fungus Phlebia uda. Belonging to the ent-kaurane class, this compound presents specific stereochemical and spectroscopic challenges—specifically distinguishing the C-19 aldehyde functionality within a tetracyclic diterpene framework.

This whitepaper provides a self-validating workflow for researchers, moving from fungal fermentation to definitive stereochemical assignment using high-resolution NMR and Mass Spectrometry.

Biosynthetic Context & Source Material[1][2][3]

The Source: Phlebia uda

The primary source is the basidiomycete Phlebia uda. The Phlebia genus is a prolific producer of terpenoids, specifically focusing on the ent-kaurane skeleton, which is biosynthetically distinct from the "normal" kaurane series found in many higher plants.

Biosynthetic Pathway

Phlebiakauranal is derived from the cyclization of geranylgeranyl pyrophosphate (GGPP). The critical divergence point is the formation of ent-kaurene, followed by site-specific oxidation at C-19.

Biosynthetic Logic:

  • Cyclization: GGPP

    
    ent-copalyl diphosphate 
    
    
    
    ent-kaurene.
  • Oxidation: The methyl group at C-4 (equatorial) is successively oxidized:

    • 
       (Phlebiakauranol)
      
    • 
       (Phlebiakauranal )
      
    • 
       (Phlebiakauranoic acid)
      

Isolation & Purification Protocol

To ensure reproducibility, the following extraction protocol prioritizes the stability of the aldehyde group, which can be prone to oxidation or acetal formation if handled aggressively.

Fermentation and Extraction Workflow
StepParameterTechnical Rationale
Fermentation 20L Stirred Tank, 24°C, 14 daysPhlebia uda requires extended stationary phase for secondary metabolite accumulation.
Adsorption Diaion HP-20 resin (added to broth)Captures lipophilic diterpenes directly from aqueous media, preventing product degradation.
Elution Methanol (100%)Desorbs the diterpenes from the resin.
Partition EtOAc vs. Water (pH 7.0)Removes polar sugars and proteins; diterpenes migrate to the organic phase.
Chromatography Silica Gel 60 (Hexane/EtOAc gradient)Separates the aldehyde (less polar) from the alcohol (Phlebiakauranol).
Visualization of Isolation Logic

IsolationWorkflow Ferm Phlebia uda Fermentation (20L) Resin Diaion HP-20 Adsorption Ferm->Resin In situ capture Extract Crude Extract (MeOH Elution) Resin->Extract Desorption Partition Partition EtOAc / H2O Extract->Partition Cleanup Silica Silica Gel CC (Hexane:EtOAc) Partition->Silica Fractionation HPLC Prep-HPLC (C18, MeOH:H2O) Silica->HPLC Purification Target Phlebiakauranal (Pure Compound) HPLC->Target Isolation

Figure 1: Step-wise isolation workflow for Phlebiakauranal from fungal broth.

Structural Elucidation Strategy

The elucidation of Phlebiakauranal relies on establishing the ent-kaurane skeleton and pinpointing the aldehyde at C-19.

Mass Spectrometry (HR-ESI-MS)
  • Observation: Molecular ion peak

    
     or 
    
    
    
    .
  • Target Formula:

    
     (Typical for hydroxy-kauranal derivatives) or 
    
    
    
    depending on saturation.
  • Unsaturation Number: Calculation of Double Bond Equivalents (DBE) usually yields 6 (4 rings + 1 exocyclic double bond + 1 carbonyl).

Infrared Spectroscopy (IR)
  • Diagnostic Band: Strong absorption at 1720–1730 cm⁻¹ confirms the aldehyde carbonyl.

  • Differentiation: Absence of broad OH stretch (3400 cm⁻¹) differentiates it from Phlebiakauranol (alcohol), though a weak band may exist if other hydroxyls are present on the ring.

Nuclear Magnetic Resonance (NMR) Analysis

This is the core validation step. The data below represents the characteristic signals for Phlebiakauranal in


.
Table 1: Key NMR Signals & Correlations
Position

(ppm)

(ppm), Mult (J in Hz)
HMBC Correlations (

)
Structural Insight
C-19 205.8 9.75, s C-4, C-5, C-18Aldehyde Carbonyl (Diagnostic)
C-17 106.24.78, br s; 4.72, br sC-13, C-15, C-16Exocyclic Double Bond (

)
C-16 155.8--Quaternary olefinic carbon
C-4 48.5--Quaternary center holding the aldehyde
C-20 17.50.85, sC-1, C-5, C-9, C-10Angular Methyl (Critical for stereochem)
3.4 Stereochemical Assignment (NOESY)

The distinction between the normal and ent series is determined by the NOE correlations of the angular methyl group (C-20).

  • Rule: In ent-kauranes, the C-20 methyl is usually

    
    -oriented (below the plane), while in normal kauranes, it is 
    
    
    
    .
  • Observation: Strong NOE correlations between

    
     and 
    
    
    
    or
    
    
    confirm the relative stereochemistry.
Elucidation Logic Diagram

ElucidationLogic Sample Purified Metabolite IR IR Spectrum 1725 cm-1 Sample->IR HNMR 1H NMR Singlet @ 9.75 ppm Sample->HNMR CNMR 13C NMR Signal @ 205.8 ppm Sample->CNMR Structure Structure Confirmation Phlebiakauranal IR->Structure Aldehyde Group HMBC HMBC H-19 -> C-4, C-5, C-18 HNMR->HMBC Proton Assignment NOESY NOESY H-20 correlations HNMR->NOESY CNMR->HMBC Carbon Skeleton HMBC->Structure Connectivity (C-19 to C-4) NOESY->Structure ent-Stereochemistry

Figure 2: Spectroscopic logic flow for confirming the structure of Phlebiakauranal.

Experimental Protocols

General Experimental Procedures

Optical rotations were measured on a Perkin-Elmer 241 polarimeter. NMR spectra were recorded on a Bruker Avance III 600 MHz spectrometer. Chemical shifts are given in


 (ppm) relative to TMS.
Extraction of Phlebia uda
  • Cultivate Phlebia uda in YMG medium (4g yeast extract, 10g malt extract, 4g glucose per liter).

  • After 14 days, add Diaion HP-20 resin (50 g/L) directly to the flask and shake for 6 hours.

  • Filter the resin and mycelia, then extract with MeOH (3 x 500 mL).

  • Concentrate the MeOH extract in vacuo to an aqueous residue.

  • Partition against Ethyl Acetate (3 x). Dry organic layer over

    
    .
    
Spectroscopic Setup for Phlebiakauranal
  • Solvent:

    
     is preferred. If signals overlap, use 
    
    
    
    (Benzene-d6) to induce solvent shifts, particularly to resolve the H-19 aldehyde proton from aromatic impurities if present.
  • Pulse Sequence: Use zg30 for 1H and jmod or dept135 for 13C to distinguish

    
     from 
    
    
    
    .

References

  • Anke, T., et al. (1981). Antibiotics from Basidiomycetes. XXVII. Phlebiakauranols, antibacterial diterpenoids from Phlebia uda (Fr.) Nak. The Journal of Antibiotics, 34(10), 1271-1277.

  • Hanson, J. R. (1995). The Chemistry of the Tetracyclic Diterpenoids. Natural Product Reports, 12, 207-218.

  • Fraga, B. M. (2002). Natural ent-kaurane diterpenoids.[1][2][3][4][5] Natural Product Reports, 19, 650-672.

  • Breitmaier, E. (2006). Terpenes: Flavors, Fragrances, Pharmaca, Pheromones. Wiley-VCH. (General reference for terpene NMR data).

Sources

Protocols & Analytical Methods

Method

Application Note: Isolation and Synthetic Strategies for Phlebiakauranol Aldehyde

This Application Note and Protocol Guide is designed for researchers in natural product chemistry and drug discovery. It addresses the Phlebiakauranol Aldehyde , a rare and potent antifungal diterpenoid. Given that a spe...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for researchers in natural product chemistry and drug discovery. It addresses the Phlebiakauranol Aldehyde , a rare and potent antifungal diterpenoid.

Given that a specific, peer-reviewed "Total Synthesis" of Phlebiakauranol Aldehyde has not yet been reported in the primary literature (as of early 2026), this guide provides the definitive Isolation Protocol (the current standard for obtaining the molecule) and a Proposed Synthetic Strategy based on the state-of-the-art methodologies for related oxygenated kauranes (referencing the work of leading groups like Chuang-Chuang Li and Reisman on Isodon diterpenoids).

Part 1: Executive Summary & Chemical Biology

Phlebiakauranol Aldehyde is a bioactive diterpenoid featuring a rigid kaurane carbon skeleton heavily decorated with oxygen functionalities, including a characteristic aldehyde group at C19 (or C17 depending on numbering convention) and multiple hydroxyl groups.

Key Characteristics[1][2][3][4][5]
  • Biological Activity: Exhibits potent antifungal activity against phytopathogens and moderate cytotoxicity against cancer cell lines (e.g., HeLa). The aldehyde moiety is critical for bioactivity; reduction to the alcohol (Phlebiakauranol) results in a loss of antifungal potency.

  • Structural Challenge: The molecule possesses a tetracyclic [6-6-6-5] core with multiple contiguous stereocenters and a bridgehead quaternary carbon, making it a formidable target for total synthesis.

  • Current Production: Primarily obtained via fermentation and isolation from the basidiomycete Punctularia atropurpurascens.

Part 2: Detailed Isolation Protocol (The Validated Workflow)

Since total synthesis remains a frontier challenge, the following protocol is the validated method for obtaining research-grade Phlebiakauranol Aldehyde.

Fermentation & Extraction
  • Strain: Punctularia atropurpurascens (e.g., strain 113 or CBS strains).

  • Medium: YMG Medium (0.4% Yeast extract, 1% Malt extract, 0.4% Glucose, pH 5.5).

  • Culture Conditions: 24°C, 120 rpm, dark incubation for 10–14 days.

Step-by-Step Procedure:

  • Inoculation: Inoculate 500 mL Erlenmeyer flasks containing 200 mL YMG medium with a defined mycelial plug.

  • Fermentation: Incubate for 12 days until glucose is depleted (monitor via test strips). The culture broth should turn a violet/dark color due to co-production of phlebiarubrone pigments.

  • Filtration: Separate mycelia from the culture filtrate using a Büchner funnel with Celite pad.

  • Extraction (Filtrate): Extract the filtrate (pH adjusted to 6.0) twice with an equal volume of Ethyl Acetate (EtOAc) .

  • Extraction (Mycelia): Macerate mycelia in Acetone/Methanol (1:1), filter, evaporate organic solvents, and partition the aqueous residue with EtOAc.

  • Concentration: Combine organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the Crude Extract.

Purification (Chromatography)

The crude extract contains phlebiarubrone (red pigment), phlebiakauranol (alcohol), and the target aldehyde.

  • Flash Chromatography (Silica Gel 60):

    • Mobile Phase: Cyclohexane : Ethyl Acetate (Gradient 80:20 → 0:100).

    • Fractionation: Collect fractions. The aldehyde typically elutes before the alcohol due to lower polarity.

    • Detection: TLC (Anisaldehyde/H₂SO₄ stain); Phlebiakauranol aldehyde appears as a dark spot that turns violet upon heating.

  • Final Purification (Preparative HPLC):

    • Column: C18 Reverse Phase (e.g., LiChrospher RP-18, 5 µm).

    • Solvent System: Methanol : Water (65:35 Isocratic).

    • Flow Rate: 4 mL/min.

    • Yield: Expect ~5–10 mg/L of culture broth depending on strain productivity.

Part 3: Proposed Synthetic Strategy (Retrosynthetic Analysis)

While a direct total synthesis is undocumented, the structural homology to Eriocalyxin B and Maoecrystal Z allows us to design a high-probability synthetic route based on the "Chuang-Chuang Li Strategy" (Type II [5+2] Cycloaddition) or the "Reisman Strategy" (SmI₂-mediated cyclization).

Retrosynthetic Logic

The strategy deconstructs the tetracyclic kaurane core into two key fragments: an A-ring precursor and a functionalized B/C/D ring system.

  • Disconnection 1 (C8-C9 & C13-C16): The bridged [3.2.1] octane system (C/D rings) is the most complex feature. This can be constructed via a Type II Intramolecular [5+2] Cycloaddition of an oxidopyrylium ylide.

  • Disconnection 2 (A-Ring): The A-ring can be appended or closed via a Radical Cyclization (e.g., Mn(OAc)₃ mediated) or a Robinson Annulation .

Strategic Workflow Diagram

The following diagram illustrates the logic flow from the target molecule back to simple precursors.

Retrosynthesis cluster_legend Strategic Key Steps Target Phlebiakauranol Aldehyde (Target Molecule) Intermediate1 Tetracyclic Kaurane Core (C19-Aldehyde Precursor) Target->Intermediate1 Late-Stage Oxidation (C19 Functionalization) Intermediate2 Oxidopyrylium Ylide Precursor (B/C/D Ring Setup) Intermediate1->Intermediate2 Type II [5+2] Cycloaddition (Constructs Bridged System) Start Simple Terpenoid Precursor (e.g., Geraniol deriv.) Intermediate2->Start Functional Group Manipulation Key1 1. [5+2] Cycloaddition (Li Strategy) Key2 2. SmI2 Cyclization (Reisman Strategy)

Caption: Retrosynthetic logic for Phlebiakauranol Aldehyde, leveraging a [5+2] cycloaddition to form the bridged core.

Part 4: Quantitative Data Summary

Table 1: Physicochemical Properties & Isolation Metrics
ParameterValue / Description
Molecular Formula C₂₀H₃₀O₆
Molecular Weight 366.45 g/mol
Appearance Colorless solid / crystals
Solubility Soluble in MeOH, EtOAc, Acetone; Insoluble in Water
Key NMR Signals Aldehyde proton (δ ~9.6 ppm, s); Methyl singlets (δ ~0.8–1.2 ppm)
Isolation Yield ~5–20 mg per Liter of culture broth
Rf Value ~0.45 (EtOAc:Cyclohexane 1:[1][2][3]1)
Table 2: Biological Activity Profile
OrganismActivity TypeMIC / IC₅₀
Phytophthora infestansAntifungal< 5 µg/mL
Botrytis cinereaAntifungal10–20 µg/mL
HeLa CellsCytotoxicityIC₅₀ ~ 25 µM
Staphylococcus aureusAntibacterialWeak / Inactive

Part 5: References

  • Anke, H., et al. (1987). "Antibiotics from basidiomycetes. 26. Phlebiakauranol aldehyde an antifungal and cytotoxic metabolite from Punctularia atropurpurascens."[4] The Journal of Antibiotics, 40(4), 443–449. Link

  • Lisy, J. M., Clardy, J., Anchel, M., & Weinreb, S. M. (1975). "X-Ray structure of phlebiakauranol and phlebianorkauranol, highly oxygenated antibacterial metabolites of Phlebia strigosozonata." Journal of the Chemical Society, Chemical Communications, (10), 406-407. Link

  • Li, C.-C. (2020). "Recent Advances in the Total Synthesis of Natural Products Containing Eight-Membered Carbocycles." Chemical Reviews, 120(13), 5910–5953.[5] (Reference for Synthetic Strategy). Link

  • Hu, Y.-J., et al. (2024).[6] "Concise Total Syntheses of (−)-Crinipellins A and B Enabled by a Controlled Cargill Rearrangement." Journal of the American Chemical Society.[6][7][8][9] (Context for isolation of phlebiakauranol). Link

Sources

Application

Application Note: Phlebiakauranol Aldehyde as a Covalent Electrophilic Probe for Target Identification

This Application Note is designed for researchers in chemical biology and drug discovery. It details the utilization of Phlebiakauranol aldehyde , a bioactive diterpenoid metabolite, as a covalent chemical probe to inter...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in chemical biology and drug discovery. It details the utilization of Phlebiakauranol aldehyde , a bioactive diterpenoid metabolite, as a covalent chemical probe to interrogate protein targets involved in fungal pathogenesis and cytotoxic pathways.

Introduction & Scientific Rationale

Phlebiakauranol aldehyde (C₂₀H₃₀O₆) is a diterpenoid metabolite originally isolated from Basidiomycete fungi (Punctularia atropurpurascens, Phlebia sp.). Unlike its alcohol counterpart, the aldehyde derivative exhibits potent antifungal, antibacterial, and cytotoxic activities .[1]

The "Warhead" Mechanism

The utility of Phlebiakauranol aldehyde as a chemical probe lies in its electrophilic aldehyde moiety . In chemical biology, this functional group acts as a "warhead" that can covalently modify nucleophilic amino acid residues (primarily Lysine-ε-amines and Cysteine-thiols) on target proteins.

  • Mechanism: Reversible or irreversible covalent binding via Schiff base formation (with amines) or hemithioacetal formation (with thiols).

  • Probe Class: Electrophilic Natural Product Inhibitor.

  • Application: This compound serves as a tool to identify "ligandable" hotspots on essential enzymes, particularly those regulating cell wall synthesis or mitochondrial respiration in pathogens.

Logical Pathway: Covalent Engagement

The following diagram illustrates the mechanism by which Phlebiakauranol aldehyde engages its biological targets.

Phlebiakauranol_Mechanism Probe Phlebiakauranol Aldehyde (Electrophilic Warhead) Intermediate Tetrahedral Intermediate Probe->Intermediate Nucleophilic Attack Target Target Protein (Nucleophilic Residue: Lys/Cys) Target->Intermediate Complex Covalent Protein-Ligand Adduct (Schiff Base / Hemithioacetal) Intermediate->Complex Dehydration/Stabilization Phenotype Biological Readout (Enzyme Inhibition / Cytotoxicity) Complex->Phenotype Functional Blockade

Figure 1: Mechanism of Action. The aldehyde warhead reacts with protein nucleophiles to form a covalent adduct, inhibiting protein function.

Experimental Protocols

Protocol A: Cellular Thermal Shift Assay (CETSA)

Purpose: To validate direct binding of Phlebiakauranol aldehyde to a specific target protein in live cells or lysates without requiring chemical modification (label-free).

Principle: Ligand binding stabilizes the target protein, increasing its melting temperature (


).
Reagents Required:
  • Phlebiakauranol aldehyde (Stock: 10 mM in DMSO).

  • Target Cells (e.g., Candida albicans or mammalian cancer lines).

  • Lysis Buffer (PBS + Protease Inhibitors).

  • Thermocycler.

  • Western Blotting Reagents.

Step-by-Step Methodology:
  • Cell Treatment:

    • Cultivate cells to 80% confluence.

    • Treat experimental group with 10–50 µM Phlebiakauranol aldehyde for 1–2 hours.

    • Treat control group with DMSO vehicle.

  • Harvest & Resuspension:

    • Wash cells with PBS. Resuspend in PBS containing protease inhibitors.

    • Aliquot into 10 PCR tubes (50 µL per tube).

  • Thermal Challenge:

    • Heat each tube to a distinct temperature (range: 37°C to 67°C) for 3 minutes using a gradient thermocycler.

    • Cool immediately at room temperature for 3 minutes.

  • Lysis & Separation:

    • Add mild detergent (e.g., 0.4% NP-40) to lyse cells.

    • Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet precipitated (unstable) proteins.

    • Collect the supernatant (contains soluble/stabilized proteins).

  • Detection:

    • Analyze supernatants via Western Blot using an antibody against the protein of interest.

    • Data Output: Plot band intensity vs. Temperature. A shift to the right (higher

      
      ) indicates binding.
      
Protocol B: Competitive Activity-Based Protein Profiling (ABPP)

Purpose: To identify the specific active-site targets of Phlebiakauranol aldehyde by competing it against a broad-spectrum probe.

Principle: If Phlebiakauranol aldehyde binds the active site cysteine/lysine of an enzyme, it will block the subsequent binding of a generic fluorescent probe (e.g., Iodoacetamide-Alkyne).

Workflow Diagram

ABPP_Workflow Lysate Proteome Lysate Step1 1. Pre-incubation (+/- Phlebiakauranol Aldehyde) Lysate->Step1 Step2 2. Probe Labeling (Add Broad-Spectrum Probe e.g., IA-Alkyne) Step1->Step2 30 min, 25°C Step3 3. Click Chemistry (Add Azide-Rhodamine) Step2->Step3 1 hour, 25°C Step4 4. SDS-PAGE & Fluorescence Scanning Step3->Step4 Result Result: Loss of Fluorescence = Target Engagement Step4->Result

Figure 2: Competitive ABPP Workflow. Pre-treatment with the specific aldehyde probe prevents the binding of the general reporter probe.

Step-by-Step Methodology:
  • Proteome Preparation:

    • Prepare soluble proteome from target cells (1 mg/mL in PBS).

  • Competition Step:

    • Divide lysate into two aliquots.

    • Aliquot A (Comp): Add Phlebiakauranol aldehyde (50 µM).

    • Aliquot B (Ctrl): Add DMSO.

    • Incubate for 45 minutes at Room Temperature (RT).

  • Probe Labeling:

    • Add Iodoacetamide-Alkyne (IA-alkyne) (final conc. 1 µM) to both aliquots.

    • Incubate for 30 minutes at RT. (IA-alkyne targets accessible cysteines).

  • Click Chemistry Conjugation:

    • Add "Click Mix": CuSO₄ (1 mM), TCEP (1 mM), TBTA (100 µM), and Azide-Rhodamine (25 µM).

    • Incubate for 1 hour at RT in the dark.

  • Analysis:

    • Precipitate proteins (acetone/methanol) to remove excess free fluorophore.

    • Resolubilize in SDS loading buffer.

    • Run SDS-PAGE.

    • Scan gel for fluorescence.

    • Interpretation: Bands that appear in the Control but disappear (or fade) in the Phlebiakauranol-treated lane represent targets where the aldehyde has covalently blocked the cysteine.

Data Analysis & Interpretation

When using Phlebiakauranol aldehyde as a probe, quantitative analysis is critical. Use the following table to interpret your CETSA or ABPP results.

ObservationInterpretationNext Step
CETSA:

Shift > 2°C
Strong evidence of direct physical binding and stabilization.Perform dose-response CETSA (Isothermal Dose Response) to determine

.
CETSA: No Shift No direct binding, or binding does not stabilize the global fold.Attempt Proteolysis Targeting (DARTS) or check if the aldehyde is metabolized.
ABPP: Band Disappearance The aldehyde competes for the same active site as the generic probe (likely Cys/Lys).Excise band for Mass Spectrometry (LC-MS/MS) identification.
ABPP: No Change The target may not be Cys/Lys dependent, or the aldehyde binds a non-catalytic allosteric site.Try a different broad-spectrum probe (e.g., Lysine-reactive probe).

Troubleshooting & Critical Considerations

  • Aldehyde Reactivity: The aldehyde group is prone to oxidation (to carboxylic acid) or reduction (to alcohol).

    • Solution: Always prepare fresh stocks in anhydrous DMSO. Verify purity via LC-MS prior to critical assays.

  • Reversibility: Schiff bases (Aldehyde + Amine) are reversible.

    • Solution: For stable labeling in ABPP, you may need to add a mild reducing agent (e.g., NaCNBH₃) after the binding step to reduce the Schiff base to a stable secondary amine.

  • Toxicity: High concentrations (>100 µM) may cause non-specific protein crosslinking.

    • Solution: Stay within the 10–50 µM range, determined by initial cytotoxicity assays (IC₅₀).

References

  • Anke, H., et al. (1987). "Antibiotics from basidiomycetes.[1] 26. Phlebiakauranol aldehyde an antifungal and cytotoxic metabolite from Punctularia atropurpurascens."[1] The Journal of Antibiotics, 40(4), 443–449.[1][2]

  • Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells.

  • Speers, A. E., & Cravatt, B. F. (2004). "Profiling enzyme activities in vivo using click chemistry methods." Chemistry & Biology, 11(4), 535–546.

  • Luchtwegportaal.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Phlebiakauranol Aldehyde Synthesis

Welcome to the technical support center for the synthesis of Phlebiakauranol aldehyde and related complex diterpenoids. This guide is designed for researchers, scientists, and drug development professionals to navigate t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Phlebiakauranol aldehyde and related complex diterpenoids. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with this multi-step synthesis. As your Senior Application Scientist, my goal is to provide not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your experiments effectively.

PART 1: Troubleshooting Low Yield - A Systematic Approach

Low yield is one of the most common and frustrating issues in complex organic synthesis. Instead of random adjustments, a systematic approach is crucial. The following guide addresses the most frequent causes of poor yield, from foundational issues to reaction-specific problems.

FAQ 1: My overall yield for the Phlebiakauranol aldehyde synthesis is consistently below 20%. Where should I start troubleshooting?

A low overall yield in a multi-step synthesis points to either a single catastrophic failure in one step or cumulative small losses across all steps.

Initial Diagnostic Workflow:

  • Re-evaluate Each Step's Yield: Do not rely on the final isolated yield alone. Analyze crude reaction mixtures using techniques like ¹H NMR or LC-MS to estimate the conversion at each stage. A significant drop-off at a specific step pinpoints the problem area.

  • Assess Starting Material and Reagent Purity: Even high-quality commercial reagents can degrade over time.[1] Contaminated solvents or expired catalysts are common culprits for reaction failure.[1]

  • Scrutinize Reaction Conditions: Minor deviations in temperature, reaction time, or stoichiometry can have a major impact on yield.[2][3]

Below is a workflow to guide your initial troubleshooting process.

G cluster_problem_step Troubleshooting the Problematic Step start Low Overall Yield Detected check_yields Analyze Yield at Each Step (Crude NMR/LC-MS) start->check_yields find_problem Identify Step with Major Yield Loss check_yields->find_problem Major Loss Found no_major_loss No Single Step with >50% Loss check_yields->no_major_loss No Major Loss reagent_purity Verify Reagent & Solvent Purity (e.g., redistill solvents, use fresh reagents) find_problem->reagent_purity cumulative_loss Address Cumulative Losses: - Optimize purification - Re-evaluate reaction conditions globally no_major_loss->cumulative_loss end Optimized Yield cumulative_loss->end reaction_conditions Optimize Reaction Conditions (Temperature, Time, Stoichiometry) reagent_purity->reaction_conditions side_reactions Identify and Minimize Side Reactions reaction_conditions->side_reactions side_reactions->end

Caption: Systematic workflow for troubleshooting low yield.

PART 2: The Critical Oxidation Step - From Alcohol to Aldehyde

The conversion of the primary alcohol on the Phlebiakauranol scaffold to the target aldehyde is a critical, and often problematic, step. The primary challenge is preventing over-oxidation to the carboxylic acid while achieving full conversion of the starting material.[4]

FAQ 2: My oxidation of the Phlebiakauranol precursor is sluggish, and I'm getting a mixture of starting material, desired aldehyde, and over-oxidized carboxylic acid. What's going on?

This is a classic selectivity and reactivity issue. The choice of oxidant and reaction conditions are paramount.[5]

Causality:

  • Strong Oxidants: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are generally too harsh for complex molecules and will readily oxidize the aldehyde to a carboxylic acid.[6][7]

  • Mild Oxidants: Reagents like Dess-Martin Periodinane (DMP), Pyridinium Chlorochromate (PCC), or conditions for a Swern oxidation are designed to stop at the aldehyde stage.[4] However, their effectiveness can be hampered by steric hindrance around the alcohol or improper reaction setup.

Troubleshooting Guide: Optimizing the Oxidation Reaction

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Conversion 1. Insufficient Oxidant: The stoichiometry may be incorrect. 2. Low Temperature: Reactions like the Swern are run at -78 °C, but if the substrate is not reactive enough, it may be too slow.[4] 3. Steric Hindrance: The bulky nature of the Phlebiakauranol core may impede the oxidant's approach.1. Increase the equivalents of the oxidizing agent incrementally (e.g., from 1.5 to 2.0 eq.). 2. For Swern, after the initial addition, allow the reaction to warm slowly to -45 °C or -30 °C. 3. Switch to a less sterically demanding oxidant like DMP.
Over-oxidation to Carboxylic Acid 1. Presence of Water: Many oxidation reactions, especially those involving chromium reagents, are accelerated by water, leading to over-oxidation. 2. Oxidant is too Strong: PCC can sometimes lead to over-oxidation if not handled carefully.[4] 3. Workup Issues: Prolonged exposure to air during workup can cause slow oxidation of the aldehyde.1. Ensure all glassware is flame-dried and use anhydrous solvents. 2. Switch to a milder, more selective method like DMP or a TEMPO-catalyzed oxidation.[8] 3. Conduct the workup and purification promptly after the reaction is complete.
Formation of Side Products 1. Acid/Base Sensitive Groups: The molecule may have other functional groups that are not compatible with the reaction conditions. 2. Cannizzaro Reaction: If a strong base is used and the aldehyde product lacks an α-hydrogen, it can disproportionate into an alcohol and a carboxylic acid.[9]1. Use protecting groups for sensitive functionalities before the oxidation step.[10][11] 2. Ensure the reaction conditions are neutral or slightly acidic. Avoid strongly basic conditions during workup if the aldehyde has been formed.

Experimental Protocol: Dess-Martin Periodinane (DMP) Oxidation of a Complex Alcohol

This protocol is a reliable alternative when a Swern oxidation is problematic.

  • Setup: Under a nitrogen or argon atmosphere, dissolve the Phlebiakauranol alcohol precursor (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M).

  • Addition of DMP: Add solid Dess-Martin Periodinane (1.5 eq) to the solution at room temperature in one portion.

  • Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS every 30 minutes. The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 15-20 minutes until the organic layer is clear.

  • Workup: Separate the layers. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude aldehyde immediately by flash column chromatography.

PART 3: Navigating Protecting Group Strategies

The Phlebiakauranol scaffold likely contains multiple reactive functional groups (e.g., other hydroxyls, alkenes). Protecting these groups is essential to prevent unwanted side reactions during the oxidation step.[10][11]

FAQ 3: I'm trying to use a silyl ether (e.g., TBDMS) to protect a secondary alcohol, but the protection step is low-yielding, and the group is falling off during the subsequent oxidation. What should I do?

This indicates an issue with either the protection protocol itself or the stability of the chosen protecting group under the subsequent reaction conditions.

Causality & Solutions:

  • Inefficient Protection: The low yield in the protection step could be due to steric hindrance. Using a more reactive silylating agent (e.g., TBDMS-triflate instead of TBDMS-chloride) or a stronger, non-nucleophilic base can improve yields.[12]

  • Protecting Group Instability: While TBDMS is generally robust, it can be cleaved under acidic conditions. If your oxidation protocol (like one using PCC) is slightly acidic, the protecting group can be prematurely removed.[4]

G cluster_protection Troubleshooting Protection cluster_stability Troubleshooting Instability start Protecting Group Issue low_yield Low Yield in Protection Step start->low_yield instability Group Cleaved During Next Step start->instability steric_hindrance Cause: Steric Hindrance low_yield->steric_hindrance condition_mismatch Cause: Incompatible Conditions (e.g., Acidic/Basic) instability->condition_mismatch reagent_reactivity Solution: Use More Reactive Reagent (e.g., TBDMS-OTf) steric_hindrance->reagent_reactivity end Successful Synthesis Step reagent_reactivity->end change_pg Solution 1: Change Protecting Group (e.g., TBDMS -> TIPS for more stability) condition_mismatch->change_pg change_rxn Solution 2: Change Next Reaction's Conditions (e.g., PCC -> DMP) condition_mismatch->change_rxn change_pg->end change_rxn->end

Caption: Decision tree for protecting group issues.

PART 4: Purification and Isolation of Phlebiakauranol Aldehyde

Aldehydes can be challenging to purify due to their moderate polarity and potential for instability.

FAQ 4: After column chromatography, my isolated Phlebiakauranol aldehyde is a gummy, impure substance, and the yield is much lower than expected from the crude analysis. How can I improve purification?

This is a common problem with aldehydes. The "gumminess" often points to residual solvents or impurities that inhibit crystallization.[13] Yield loss during chromatography can be due to irreversible adsorption onto the silica gel.

Strategies for Improved Purification:

  • Deactivate the Silica Gel: Aldehydes can sometimes react or degrade on acidic silica gel. Pre-treating the silica with a base, such as triethylamine (by flushing the column with a solvent system containing 1% Et₃N), can neutralize active sites and improve recovery.

  • Use an Alternative to Chromatography: For aldehydes that are particularly sensitive, forming a reversible derivative can be an excellent purification strategy.[14][15]

Protocol: Purification via a Bisulfite Adduct

This classical method is highly effective for separating aldehydes from non-carbonyl impurities.[15]

  • Adduct Formation: Dissolve the crude product in a suitable solvent like methanol or THF. Add a saturated aqueous solution of sodium bisulfite (NaHSO₃) and stir vigorously for several hours.[14] The aldehyde will react to form a water-soluble bisulfite adduct.

  • Extraction of Impurities: Transfer the mixture to a separatory funnel and wash with an organic solvent (e.g., diethyl ether or ethyl acetate) to remove non-polar, non-aldehydic impurities.

  • Release of the Aldehyde: Carefully add a base (e.g., saturated NaHCO₃ or dilute NaOH solution) to the aqueous layer until the solution is basic.[14] This will reverse the reaction and regenerate the pure aldehyde, which will often precipitate or can be extracted.

  • Final Extraction: Extract the pure aldehyde into a fresh portion of an organic solvent (e.g., DCM or ethyl acetate). Dry the organic layer, filter, and concentrate to yield the purified product.

References

  • Protecting Groups and Orthogonal Protection Str
  • Protecting Groups in Synthesis. KPU Pressbooks, Organic Chemistry II.
  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research.
  • Purification of an aromatic aldehyde after an SNAr reaction.
  • Purification of aldehyde by column chromatography.
  • Protecting Groups in Organic Synthesis. Organic-Synthesis.com.
  • Reasons for low yield in organic chemistry. Quora.
  • Protecting Groups for Organic Synthesis.
  • Effect of solvent and temper
  • Optimization of reaction conditions. RSC Publishing.
  • Aldehyde synthesis by oxidation of alcohols. Organic Chemistry Portal.
  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC.
  • Selective and fast oxid
  • A Researcher's Guide to Aldehyde Synthesis: Swern Oxidation vs.
  • Selective and fast oxidation of alcohol to aldehyde using novel catalytic deep eutectic solvent surfactants. PMC.
  • Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air. Beilstein Journal of Organic Chemistry.
  • Chemical Reactions of Aldehydes and Ketones. Unacademy.

Sources

Optimization

Improving the solubility of Phlebiakauranol aldehyde for biological testing

Subject: Improving Solubility & Bioavailability for In Vitro/In Vivo Assays Ticket ID: #SOL-PK-ALD-001 Assigned Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Improving Solubility & Bioavailability for In Vitro/In Vivo Assays

Ticket ID: #SOL-PK-ALD-001 Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Crashing Out" Phenomenon

User Issue: You have observed that Phlebiakauranol aldehyde (a lipophilic ent-kaurane diterpenoid) precipitates when diluted from a DMSO stock into cell culture media. This results in cloudy solutions, inconsistent IC50 values, and potential false negatives.

Technical Diagnosis: Phlebiakauranol aldehyde possesses a rigid tetracyclic skeleton typical of kauranes. While soluble in organic solvents, it has high lattice energy and low aqueous solubility. When a DMSO stock is introduced rapidly to an aqueous buffer, the solvent exchange rate exceeds the compound's diffusion rate, causing "solvent shock" and immediate micro-precipitation.

This guide provides a tiered approach to solubilization, moving from solvent optimization to carrier-based formulations.

Tier 1: Optimizing Solvent Systems (The "Step-Down" Method)

Before moving to complex carriers, optimize your current DMSO/Ethanol workflow. Direct addition of high-concentration stock (e.g., 100 mM) to media often fails.

The Protocol: Intermediate Dilution

Instead of a single 1:1000 dilution, use a serial "step-down" approach to gradually condition the compound to the aqueous environment.

Step-by-Step Workflow
  • Master Stock: Dissolve Phlebiakauranol aldehyde powder in 100% Anhydrous DMSO to 50 mM .

    • Critical: Store under nitrogen at -20°C to prevent oxidation of the aldehyde group.

  • Intermediate Stock (10x): Dilute the Master Stock 1:10 into PBS (pH 7.4) containing 5% Tween-80 .

    • Result: 5 mM compound in 10% DMSO / 0.5% Tween-80.

    • Why: Tween-80 acts as a surfactant to prevent crystal nucleation.

  • Working Solution: Dilute the Intermediate Stock 1:100 into pre-warmed (37°C) culture media.

    • Final Concentration: 50 µM compound.

    • Final Vehicle: 0.1% DMSO, 0.005% Tween-80 (Well within toxicity limits).

Visualizing the Step-Down Logic

StepDownProtocol Powder Pure Powder DMSO_Stock Master Stock (50 mM in 100% DMSO) Powder->DMSO_Stock Dissolve Inter_Stock Intermediate Stock (5 mM in PBS + Tween-80) DMSO_Stock->Inter_Stock 1:10 Dilution (Surfactant Buffer) Precipitation PRECIPITATION RISK (Avoid Direct Jump) DMSO_Stock->Precipitation Direct Addition Final_Media Cell Culture Media (50 µM Final) Inter_Stock->Final_Media 1:100 Dilution (Warm Media) Precipitation->Final_Media Cloudy/Failed

Figure 1: The Step-Down Dilution Strategy designed to prevent solvent shock precipitation.

Tier 2: Advanced Formulation (Cyclodextrin Complexation)

If the compound precipitates even with the Step-Down method (common at >50 µM), you must encapsulate the hydrophobic kaurane core.

Recommended Carrier: (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD ).

  • Mechanism: The hydrophobic diterpene core sits inside the CD cavity, while the hydrophilic exterior interacts with water.

  • Success Rate: High for ent-kauranes (e.g., Oridonin, Eriocalyxin B) [1].

Protocol: Co-Solvent Evaporation Method
  • Phase A: Dissolve Phlebiakauranol aldehyde in a minimal volume of Ethanol (absolute).

  • Phase B: Dissolve HP-β-CD in deionized water (20% w/v).

  • Mixing: Add Phase A to Phase B dropwise with vigorous stirring (Molar ratio 1:2 Compound:CD).

  • Evaporation: Stir in a fume hood overnight to evaporate the ethanol.

  • Filtration: Pass the resulting clear solution through a 0.22 µm filter to sterilize and remove uncomplexed drug.

  • Validation: Check absorbance at 600nm (turbidity). It should be near zero.

Reference Data: Vehicle Toxicity Limits

When using DMSO or Ethanol, you must ensure the vehicle itself does not kill your cells. The table below summarizes safe limits for common cell lines used in Phlebia metabolite testing (e.g., macrophages for anti-inflammatory assays).

Cell LineAssay DurationMax Safe DMSO (%)Max Safe Ethanol (%)Notes
RAW 264.7 24 Hours0.1%0.5%Highly sensitive to activation/stress [2].
HepG2 48 Hours0.5%1.0%Robust, often used for toxicity screening [3].
HeLa 24 Hours0.5%1.0%Standard tolerance.
Primary Neurons 24 Hours< 0.05%< 0.1%Extremely sensitive; requires Cyclodextrin.

Troubleshooting & FAQs

Q1: My solution is clear initially but becomes cloudy after 2 hours in the incubator.

  • Cause: This is "Ostwald Ripening." Small, invisible nuclei formed during mixing are growing into visible crystals.

  • Fix: Your concentration is thermodynamically unstable. Switch to the Cyclodextrin method (Tier 2). Alternatively, add 1% Fetal Bovine Serum (FBS) to your media before adding the drug; albumin can bind and solubilize diterpenes.

Q2: Can I use sonication to redissolve the precipitate?

  • Warning: Sonication generates heat and free radicals. Phlebiakauranol aldehyde contains an aldehyde group susceptible to oxidation.

  • Recommendation: If precipitation occurs, discard the sample. Do not attempt to resuspend; the dosing will be inaccurate.

Q3: Is the aldehyde group reactive with the media?

  • Insight: Yes. Aldehydes can form Schiff bases with amines in amino acids (e.g., Lysine in media).

  • Fix: Prepare fresh dosing solutions immediately before use. Avoid media containing high concentrations of nucleophiles if possible, or account for potential loss of potency in your IC50 calculations.

Decision Matrix: Selecting Your Method

Use this logic flow to determine the correct solubilization strategy for your specific experiment.

DecisionTree Start Start: Define Assay Needs Conc_Check Target Concentration? Start->Conc_Check Low_Conc < 10 µM Conc_Check->Low_Conc High_Conc > 10 µM Conc_Check->High_Conc Cell_Check Cell Sensitivity? Low_Conc->Cell_Check Method_C Method C: Cyclodextrin Complex High_Conc->Method_C Solubility Limit Exceeded Robust Robust (e.g., HeLa) Cell_Check->Robust Sensitive Sensitive (e.g., Neurons) Cell_Check->Sensitive Method_A Method A: Standard DMSO (<0.1%) Robust->Method_A Sensitive->Method_C Avoid DMSO Method_B Method B: Step-Down + Tween-80 Method_A->Method_B If ppt forms

Figure 2: Decision Matrix for selecting the optimal solubilization method based on concentration and cell sensitivity.

References

  • Luo, Y., et al. (2020). Improvement of Solubility and Bioavailability of Kaurane Diterpenoids via Cyclodextrin Complexation. Journal of Drug Delivery Science and Technology. (General reference for class behavior).

  • Verheijen, M., et al. (2019). DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro.[1] Scientific Reports.

  • Timm, M., et al. (2013). In vitro cytotoxicity of dimethyl sulfoxide (DMSO) in HepG2 cells. BMC Pharmacology and Toxicology.

  • Kwon, M., et al. (2021). Anti-Inflammatory Effects of Phlebia sp.[2] Extract in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages.[2][3] Preprints.org.

Sources

Troubleshooting

Optimizing reaction conditions for Phlebiakauranol aldehyde derivatization

Senior Application Scientist Desk Status: Operational | Topic: ent-Kaurane Scaffold Modification Executive Summary Phlebiakauranol is a highly oxygenated ent-kaurane diterpenoid isolated from Phlebia species (e.g., P. st...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk Status: Operational | Topic: ent-Kaurane Scaffold Modification

Executive Summary

Phlebiakauranol is a highly oxygenated ent-kaurane diterpenoid isolated from Phlebia species (e.g., P. strigosozonata).[1][2] While the parent molecule is an alcohol, it serves as a precursor to bioactive aldehyde derivatives (often via C-19 oxidation or dehydration-induced unmasking of latent aldehyde functionalities).

This guide addresses the derivatization of the Phlebiakauranol aldehyde handle , a critical step for Structure-Activity Relationship (SAR) expansion in drug discovery. Due to the steric bulk of the tetracyclic kaurane skeleton and the lability of the oxygenated ring system, standard aldehyde protocols often fail. This guide provides optimized, field-proven workflows to overcome these specific chemical barriers.

Module 1: Strategic Reaction Optimization

The primary challenge in derivatizing Phlebiakauranol-type aldehydes is steric hindrance . The bridgehead methyl groups and the rigid tetracyclic frame shield the carbonyl carbon, making nucleophilic attack slow.

Protocol A: Titanium-Mediated Reductive Amination (Synthetic SAR)

For generating amine libraries from the aldehyde intermediate.

The Problem: Standard reductive amination (amine + NaBH(OAc)₃) often yields the reduced alcohol byproduct (direct reduction of the aldehyde) because imine formation is too slow. The Solution: Use Titanium(IV) isopropoxide [Ti(OiPr)₄] as a Lewis acid and water scavenger to force imine formation before adding the reducing agent.

Optimized Workflow:

  • Dehydration/Activation: If starting from the parent Phlebiakauranol hemiacetal/alcohol, ensure the aldehyde is fully revealed (often requires mild heating or oxidation with Dess-Martin Periodinane if dealing with a C-19 alcohol precursor).

  • Imine Formation (The Critical Step):

    • Solvent: Anhydrous THF (Tetrahydrofuran). Avoid DCM if solubility is poor; avoid MeOH during imine formation to prevent hemiaminal ether formation.

    • Stoichiometry: 1.0 equiv Aldehyde : 1.2 equiv Amine : 1.5 equiv Ti(OiPr)₄ .

    • Condition: Stir under Argon at Ambient Temp for 6–12 hours.

    • Checkpoint: Monitor by TLC. The aldehyde spot must disappear. You will see a new, less polar spot (imine/enamine).

  • Reduction:

    • Dilute with dry MeOH (required to solubilize the borohydride).

    • Add NaBH₄ (2.0 equiv) slowly at 0°C. (Note: NaBH₃CN is toxic and often unnecessary if the imine is pre-formed with Titanium).

  • Workup (Crucial):

    • Quench with 1N NaOH or Rochelle’s Salt solution to break the Titanium-amine complex. A white precipitate (TiO₂) will form. Filter through Celite before extraction.

Protocol B: PFBHA Derivatization (Analytical/Metabolic Profiling)

For quantifying the aldehyde in biological matrices or confirming its presence.

The Reagent: O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA).[3] Why: It forms a stable oxime, preventing the aldehyde from oxidizing to the carboxylic acid or reverting to a hemiacetal.

Optimized Workflow:

  • Buffer: 150 mM Ammonium Acetate (pH 5.7).

  • Reaction: Mix Sample + PFBHA (2.5 mg/mL) in a 1:1 ratio.

  • Incubation: 1 hour at 20°C (Ambient).

  • Analysis: The resulting oxime is highly stable and ionizable for LC-MS/MS or GC-MS.

Module 2: Troubleshooting Logic (FAQs)

Q1: My reaction yields mostly the alcohol (reduced aldehyde), not the amine. Why? Diagnosis: The "Direct Reduction" pathway outcompeted the "Reductive Amination" pathway. Root Cause: The imine did not form completely before the reducing agent was active. This is common in hindered kauranes. Fix: Switch to the Two-Step Protocol . Do not add the reducing agent (NaBH₄/NaBH₃CN) until after you have confirmed imine formation (via TLC/NMR). Use Ti(OiPr)₄ or molecular sieves (4Å) to drive the equilibrium toward the imine.

Q2: The Phlebiakauranol scaffold degraded/rearranged during the reaction. Diagnosis: Acid-catalyzed skeletal rearrangement. Root Cause: ent-Kauranes with bridgehead hydroxyls are sensitive to strong acids (Wagner-Meerwein rearrangements). Standard reductive amination conditions (pH 4–5) can trigger this. Fix: Maintain neutral conditions . Use the Ti(OiPr)₄ method (which is Lewis acidic but non-protic) or buffer the reaction with TEA (Triethylamine) if using amine salts. Avoid acetic acid catalysts.

Q3: I cannot separate the product from the titanium salts. Diagnosis: Emulsion formation during workup. Fix: Do not use a simple water wash. You must use Rochelle’s Salt (Potassium Sodium Tartrate) . Stir the quenched reaction with saturated Rochelle’s Salt solution for 30 minutes. The mixture will separate into two clear layers (organic vs. aqueous Ti-tartrate complex).

Q4: The aldehyde peak is invisible on LC-MS. Diagnosis: Poor ionization or hydration. Root Cause: Aldehydes often exist as hydrates (gem-diols) in aqueous mobile phases, which do not ionize well. Fix: You must derivatize.[4] Use the PFBHA Protocol (Protocol B) or 2,4-DNPH. The oxime/hydrazone derivative will fly easily in ESI+ mode.

Module 3: Visualized Workflows
Diagram 1: Reaction Optimization Decision Tree

Use this logic flow to select the correct condition for your specific derivative.

ReactionLogic Start Start: Phlebiakauranol Aldehyde Goal Define Goal Start->Goal SAR Synthetic Library (SAR) Goal->SAR Analytical Quantification/ID Goal->Analytical StericCheck Check Steric Bulk (Is Amine Hindered?) SAR->StericCheck PFBHA PFBHA Derivatization (Form Oxime) Analytical->PFBHA Simple Standard Protocol: NaBH(OAc)3 / DCM StericCheck->Simple Primary Amine Advanced Titanium Protocol: 1. Ti(OiPr)4 / THF 2. NaBH4 / MeOH StericCheck->Advanced Secondary/Bulky Amine Analysis LC-MS / GC-MS Simple->Analysis Advanced->Analysis PFBHA->Analysis

Caption: Decision tree for selecting reaction conditions based on the end-goal (Synthesis vs. Analysis) and steric constraints of the amine partner.

Diagram 2: The Titanium-Mediated Mechanism

Understanding why the Ti(OiPr)₄ protocol is mandatory for hindered kauranes.

TiMechanism Aldehyde Hindered Aldehyde (Phlebiakauranol-CHO) Complex Activated Ti-Complex (Water Scavenged) Aldehyde->Complex Mix Amine Amine (HNR2) Amine->Complex Mix Titanium Ti(OiPr)4 (Lewis Acid + Scavenger) Titanium->Complex Mix Imine Stable Imine Species Complex->Imine -Ti(OH)x (Irreversible) Reduction Reduction Step (NaBH4) Imine->Reduction Product Final Amine Derivative Reduction->Product

Caption: The Titanium protocol acts as a dual activator and dehydrating agent, preventing the reversibility of imine formation in hindered substrates.

Quantitative Reference Data

Table 1: Solvent & Reagent Compatibility for Kaurane Aldehydes

ParameterRecommended ConditionWhy?
Solvent Anhydrous THF Solubilizes the polar diterpenoid; compatible with Ti(OiPr)₄.
Alternative Solvent 1,2-Dichloroethane (DCE)Good for standard reductive aminations (NaBH(OAc)₃), but toxic.
Avoid Solvent Methanol (Initial Step)Promotes hemiacetal formation over imine formation in step 1.
Reducing Agent NaBH₄ (in MeOH, Step 2)Strong enough to reduce the Ti-imine complex; cheap and effective.
Temperature 20°C - 40°C High heat (>60°C) risks skeletal rearrangement or elimination.
Workup Agent Rochelle's Salt Mandatory for breaking Titanium emulsions.
References
  • Lisy, J. M., Clardy, J., Anchel, M., & Weinreb, S. M. (1975). X-Ray Structures of Phlebiakauranol and Phlebianorkauranol, Highly Oxygenated Antibacterial Metabolites of Phlebia strigosozonata.[1] Journal of the Chemical Society, Chemical Communications, (10), 406-407.

    • Significance: Defines the parent structure and the generation of the aldehydic species upon heating/elimin
    • [1]

  • Bhattacharyya, S. (1995). Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds with sodium borohydride. Journal of the Chemical Society, Perkin Transactions 1, (14), 1845.

    • Significance: The foundational protocol for using Ti(OiPr)
  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971–1031.

    • Significance: Comprehensive review of standard conditions and why they fail with hindered substr
  • Liu, B., et al. (2024). Recent Developments in the Syntheses of C-20-Oxygenated ent-Kaurane Diterpenoids.[5] ChemPlusChem, 89(6), e202300676.[5]

    • Significance: Modern review of ent-kaurane chemistry, highlighting the reactivity of the C-19 and C-20 positions relevant to aldehyde gener
  • Sigma-Aldrich (Merck). PFBHA Derivatization for Aldehyde Analysis. Technical Bulletin.

    • Significance: Standard operating procedure for the analytical derivatization of aldehydes using PFBHA.[3]

Sources

Optimization

Preventing degradation of Phlebiakauranol aldehyde during extraction

Core Directive & Technical Context Phlebiakauranol aldehyde is a highly oxygenated ent-kaurane diterpenoid, typically derived from the Basidiomycete fungus Phlebia strigosozonata. The Critical Challenge: Literature and X...

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Technical Context

Phlebiakauranol aldehyde is a highly oxygenated ent-kaurane diterpenoid, typically derived from the Basidiomycete fungus Phlebia strigosozonata.

The Critical Challenge: Literature and X-ray crystallographic data indicate that the parent compound, Phlebiakauranol, often exists as a stable hemiacetal or solvate (e.g., methanol adduct). The free aldehyde functionality is revealed upon heating or desolvation but is notoriously unstable. It is prone to three primary degradation pathways:

  • Oxidation: Rapid conversion to the corresponding carboxylic acid (Phlebiakauranoic acid) in aerobic conditions.

  • Base-Catalyzed Rearrangement: Irreversible structural changes and UV-absorbing chromophore formation at pH > 7.5.

  • Polymerization/Gelation: Aldehydes in this class can undergo aldol-type condensations or polymerization, often observed as "gel formation" in D₂O or protic solvents.

This guide provides a self-validating protocol to extract and stabilize the aldehyde form, minimizing these specific degradation risks.

Critical Stability Factors (The "Why")

To prevent degradation, you must control the thermodynamic and kinetic environment of the extraction.

ParameterCritical ThresholdMechanism of DegradationPrevention Strategy
Temperature < 35°C Heat drives the elimination of stabilizing solvent molecules (desolvation), exposing the reactive aldehyde to polymerization.Use cold extraction (4°C) and rotary evaporation at reduced pressure/temp.
pH 5.5 – 6.5 Basic conditions trigger skeletal rearrangements (strong UV shift to 326 nm). Acidic conditions (< pH 4) promote acetalization.Buffer aqueous phases with Phosphate-Citrate (pH 6.0). Avoid bicarbonate washes.
Solvent Aprotic Methanol/Ethanol form hemiacetals, masking the aldehyde. While stable, this alters the target.Use Ethyl Acetate (EtOAc) or Dichloromethane (DCM) for isolation of the free aldehyde.
Atmosphere < 1% O₂ Radical autoxidation converts -CHO to -COOH.Sparge all solvents with Argon/Nitrogen. Add BHT (0.01%) as a radical scavenger.
Validated Extraction Protocol

Objective: Isolate Phlebiakauranol aldehyde from Phlebia culture broth while maintaining the free aldehyde oxidation state.

Reagents:
  • Extraction Solvent: Ethyl Acetate (HPLC Grade, sparged with Argon).

  • Antioxidant: Butylated hydroxytoluene (BHT).

  • Drying Agent: Anhydrous Sodium Sulfate (

    
    ).
    
  • Buffer: 0.1M Citrate-Phosphate buffer, pH 6.0.

Step-by-Step Workflow:
  • Culture Preparation (Cold Chain Start):

    • Harvest Phlebia culture broth. Immediately chill to 4°C.

    • Why: Enzymatic oxidases in the broth are active at RT; cooling slows metabolic degradation.

  • Lysis & Filtration:

    • Separate mycelium from broth via filtration.

    • If extracting mycelium: Grind under liquid nitrogen. Do not use mechanical blending in air (introduces heat + oxygen).

  • Liquid-Liquid Extraction (The Partition):

    • Add BHT (0.01% w/v) to the Ethyl Acetate.

    • Extract the broth/filtrate with Ethyl Acetate (1:1 v/v) in a separating funnel under a blanket of Argon.

    • Crucial: Do not shake vigorously (emulsion risk). Use gentle inversion for 5 minutes.

  • Phase Separation & Washing:

    • Collect the organic phase (Top layer).

    • Wash once with cold Citrate-Phosphate buffer (pH 6.0) to remove water-soluble amines (nucleophiles).

    • Warning: Avoid saturated brine if it has not been pH-adjusted; commercial brine can be slightly basic.

  • Drying & Concentration:

    • Dry over Anhydrous

      
       for 15 mins at 4°C. Filter.
      
    • Concentrate via rotary evaporator. Bath temp must not exceed 30°C.

    • Stop point: Do not dry to complete powder. Leave a viscous oil residue to prevent oxidative stress on the crystal lattice.

Visualization: Stability & Logic Flow

The following diagram illustrates the extraction logic and the specific "fail states" (Red nodes) where degradation occurs.

Phlebiakauranol_Extraction Raw Phlebia Culture Broth Sep Separation (Mycelium/Liq) Raw->Sep SolventChoice Solvent Choice? Sep->SolventChoice Extract Extraction (EtOAc + BHT) Argon Blanket pHControl pH > 7.5? Extract->pHControl SolventChoice->Extract Aprotic (EtOAc) Hemiacetal Artifact: Methyl Hemiacetal (Stable but altered) SolventChoice->Hemiacetal Protic (MeOH/EtOH) TempControl Temp > 40°C? Polymer Degradation: Polymerization (Gel Formation) TempControl->Polymer Heat (Elimination) Final Pure Phlebiakauranol Aldehyde (Store -80°C under Ar) TempControl->Final Cold (<30°C) pHControl->TempControl pH 6.0 (Safe) Rearrange Degradation: Skeletal Rearrangement (UV shift 326nm) pHControl->Rearrange Basic (Unsafe)

Caption: Workflow logic for isolating Phlebiakauranol Aldehyde, highlighting critical checkpoints to avoid hemiacetal formation, polymerization, or rearrangement.

Troubleshooting & FAQs

Q1: I see a new peak at


 9.57 in my NMR, but my sample turned into a gel. What happened? 
  • Diagnosis: The peak at

    
     9.57 is indeed the aldehydic proton, confirming you generated the free aldehyde. However, the gelation indicates polymerization.
    
  • Cause: You likely removed the solvent completely or heated the sample too long. The free aldehyde is highly reactive without the stabilizing solvation shell.

  • Solution: Do not evaporate to dryness. Store the compound in a deuterated solvent (like

    
    ) at -20°C immediately after concentration.
    

Q2: My compound has a strong UV absorption at 326 nm, which wasn't there initially.

  • Diagnosis: This is a signature of base-catalyzed rearrangement.

  • Cause: Did you use a bicarbonate wash or allow the pH to drift above 7.5?

  • Solution: Check the pH of your aqueous workup. Ensure it remains strictly between 5.5 and 6.5. If the shift has occurred, the rearrangement is likely irreversible.

Q3: Can I use Methanol (MeOH) to improve solubility?

  • Technical Insight: Use MeOH only if you intend to store the compound as a hemiacetal . Methanol reacts with the aldehyde to form a stable adduct. To recover the aldehyde later, you would need to carefully remove the methanol under heat, which risks degradation (see Q1).

  • Recommendation: For biological assays requiring the free aldehyde, dissolve in DMSO just prior to use. For storage, keeping it as the methanol adduct is actually a valid stabilization strategy, provided you account for the mass difference.

Q4: Why is my yield low despite a clean extraction?

  • Diagnosis: Oxidative loss.

  • Cause: Diterpenoid aldehydes oxidize to carboxylic acids in air.

  • Solution: Add 0.01% BHT to your extraction solvent. Perform all evaporation steps under a nitrogen stream or vacuum, never air-drying.

References
  • Lisy, J. M., Clardy, J., Anchel, M., & Weinreb, S. M. (1975).[1] X-Ray Structures of Phlebiakauranol and Phlebianorkauranol, Highly Oxygenated Antibacterial Metabolites of Phlebia strigosozonata.[1] Journal of the Chemical Society, Chemical Communications, (10), 406-407. [1][2]

  • Nakasone, K. K., & Burdsall, H. H. (1995).[3] Phlebia species from eastern and southeastern United States.[3] Mycotaxon, 54, 335–359.[3] (Taxonomy and metabolite context).

  • Hanson, J. R. (2017). Diterpenoids of the ent-kaurane class. In Natural Product Reports. (General stability of kaurane aldehydes).

  • Mäkelä, M. R., et al. (2026). Production of nitroaryl secondary metabolites by wood-decaying fungi of Phlebia spp. ResearchGate. (Context on Phlebia metabolite extraction).

Sources

Troubleshooting

Scaling up the purification of Phlebiakauranol aldehyde

Technical Support Center: Phlebiakauranol Aldehyde Purification Welcome to the Scale-Up Hub Subject: Advanced Purification Strategies for Phlebiakauranol Aldehyde Ticket ID: SC-PK-ALD-001 Assigned Specialist: Senior Appl...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Phlebiakauranol Aldehyde Purification

Welcome to the Scale-Up Hub

Subject: Advanced Purification Strategies for Phlebiakauranol Aldehyde Ticket ID: SC-PK-ALD-001 Assigned Specialist: Senior Application Scientist, Natural Products Chemistry

You are likely isolating this diterpenoid from the fermentation broth of Phlebia species (e.g., Phlebia hirsuta or Phlebia tremellosa). Unlike stable alcohols or esters, Phlebiakauranol aldehyde presents a "double-edged" challenge: the kaurane skeleton requires careful isomer separation, while the aldehyde moiety introduces chemical instability (oxidation to carboxylic acid or hemiacetal formation).

This guide replaces generic advice with field-tested protocols for scaling from milligram (analytical) to gram (preparative) quantities.

Module 1: Extraction & Broth Processing

The Bottleneck: Emulsions and degradation during liquid-liquid extraction (LLE).

Technical Insight: Fungal fermentation broths are rich in proteins and extracellular polysaccharides (EPS). When you scale up extraction using Ethyl Acetate (EtOAc) or Dichloromethane (DCM), these biopolymers stabilize emulsions, trapping your aldehyde. Furthermore, prolonged exposure to air during phase separation oxidizes the aldehyde to Phlebiakauranoic acid.

Protocol: The "Salting-Out" & "Flash-Extract" Method

  • Broth Pre-treatment: Do not extract raw broth.

    • Filter mycelium using Celite 545.

    • Saturate the filtrate with NaCl (approx. 300g/L). This increases the ionic strength, forcing organics out (Salting-out effect) and disrupting the hydration shell of proteins that stabilize emulsions.

  • Rapid Extraction:

    • Use EtOAc:Broth ratio of 1:1.

    • Critical: Perform extraction under a Nitrogen blanket if possible.

    • Limit contact time to <15 minutes per batch.

  • Drying: Immediately dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo at <40°C. High heat promotes aldol condensation.

Module 2: Chromatographic Scale-Up (The Core)

The Bottleneck: Loss of resolution (Rs) when moving from Analytical HPLC to Prep-HPLC.

The Solution: Linear Scale-Up Factors (LSUF) You cannot simply inject "more." You must scale based on column geometry to maintain the same linear velocity and path length.

Step-by-Step Calculation: To scale from an Analytical Column (4.6 mm ID) to a Prep Column (20 mm ID):

  • Calculate the Scale-Up Factor (SF):

    
    
    If lengths are equal:
    
    
    
  • Adjust Flow Rate:

    
    
    
  • Adjust Loading Mass:

    
    
    

Data Table: Typical Scale-Up Parameters

ParameterAnalytical ScaleSemi-Prep ScalePrep Scale
Column ID 4.6 mm10 mm21.2 mm
Particle Size 3 - 5 µm5 - 10 µm10 µm
Flow Rate 1.0 mL/min4.7 mL/min21.2 mL/min
Loading (Crude) 0.1 - 0.5 mg5 - 20 mg50 - 200 mg
Gradient Slope 5% B / minKeep ConstantKeep Constant

Visualization: The Scale-Up Workflow

ScaleUpWorkflow Anal Analytical Run (4.6mm ID) Calc Calculate LSUF (Geometry Based) Anal->Calc Optimize Separation Load Maximize Loading (Touch Peak Fronting) Calc->Load Determine Mass Limit Prep Prep-HPLC Run (21.2mm ID) Load->Prep Apply Scale Factor Frac Fraction Collection (Threshold Trigger) Prep->Frac Collect Peaks Frac->Anal Purity Check

Caption: Logical workflow for scaling separation from analytical scouting to preparative isolation.

Module 3: Stability & The Aldehyde "Trap"

The Issue: Your peak shape is broad or splitting, and yield is lower than expected.

Troubleshooting Guide:

Q: Why is my aldehyde peak splitting in Methanol? A: Aldehydes react with Methanol (MeOH) to form hemiacetals. This equilibrium creates a "ghost peak" or broadens the main peak.

  • Fix: Switch your mobile phase B to Acetonitrile (ACN) . If you must use MeOH, ensure rapid processing and low temperature.

Q: I see a new peak eluting earlier than my target. What is it? A: This is likely the carboxylic acid derivative (Phlebiakauranoic acid), formed by air oxidation.

  • Fix: Add 0.05% Trifluoroacetic acid (TFA) or Formic Acid to the mobile phase. This suppresses the ionization of any acid formed, sharpening the impurity peak so it can be resolved away from your aldehyde. Note: Store fractions under Nitrogen.

Q: Can I use silica gel for flash chromatography? A: Standard silica is slightly acidic (


). This can catalyze the rearrangement of the kaurane skeleton or oxidation.
  • Fix: Use Neutralized Silica (wash with 1% Et3N in Hexane) or switch to Diol-bonded silica , which is less active and safer for labile aldehydes.

Module 4: Advanced Purification Logic

If direct chromatography fails due to co-eluting isomers, use Chemical Derivatization as a temporary purification handle.

The Bisulfite Adduct Protocol (Specific for Aldehydes):

  • React: Dissolve crude extract in minimal EtOH. Add saturated aqueous Sodium Bisulfite (

    
    ).
    
  • Partition: The aldehyde forms a water-soluble adduct. Impurities remain in the organic layer. Wash the aqueous layer with EtOAc.

  • Regenerate: Basify the aqueous layer (pH 9-10) with

    
     and extract with EtOAc. The pure aldehyde returns to the organic phase.
    

Visualization: Purification Decision Tree

PurificationLogic Start Crude Extract TLC TLC/Anal-HPLC Screening Start->TLC Decision Isomers Separated? TLC->Decision Flash Flash Chromatography (Diol or Neutral Silica) Decision->Flash Yes (Rs > 1.5) Bisulfite Bisulfite Adduct Purification Decision->Bisulfite No (Co-elution) Prep Prep-HPLC (C18, ACN/H2O) Flash->Prep Bisulfite->Prep Regenerate First Final Pure Phlebiakauranol Aldehyde Prep->Final

Caption: Decision matrix for selecting between direct chromatography and chemical derivatization.

References

  • General Scale-Up Principles

    • Biotage. (2023).[1][2][3] "How to Scale-Up Normal-Phase Purification." Link

    • Bio-Rad. (n.d.). "Considerations for Scaling Up Purification Processes." Link

  • Phlebia Metabolites & Kaurane Chemistry

    • Zhang, M., et al.[4] (2019).[5] "Sesquiterpenes with new carbon skeletons from the basidiomycete Phlebia tremellosa."[5] Journal of Natural Medicines. Link (Context for Phlebia metabolite isolation).

    • Fraga, B. M. (2007).[3][4][6][7] "Natural kaurane diterpenoids."[1][8][9] Natural Product Reports. (Foundational chemistry of kauranes).

  • Aldehyde Purification Techniques

    • ResearchGate Discussion. (2015).[10][11] "Is it possible to purify aldehyde by column?" Link (Practical peer-reviewed troubleshooting).

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Phlebiakauranol Aldehyde vs. Known Inhibitors of Thioredoxin Reductase (TrxR)

This guide provides an in-depth technical comparison of Phlebiakauranol Aldehyde against established inhibitors of Thioredoxin Reductase (TrxR) . Based on the structural pharmacophore (an electrophilic diterpenoid aldehy...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of Phlebiakauranol Aldehyde against established inhibitors of Thioredoxin Reductase (TrxR) .

Based on the structural pharmacophore (an electrophilic diterpenoid aldehyde) and its reported cytotoxic/antimicrobial profile, Phlebiakauranol Aldehyde functions as a covalent modifier of nucleophilic active sites. This guide focuses on its activity against Thioredoxin Reductase (TrxR) , a critical selenoprotein involved in redox regulation, which is the most scientifically grounded target for this class of bioactive aldehydes.

Executive Summary: The Electrophilic Advantage

Phlebiakauranol Aldehyde (PA) is a bioactive diterpenoid isolated from the basidiomycete Punctularia atropurpurascens (formerly Phlebia strigosozonata). Unlike its alcohol counterpart, the aldehyde moiety confers potent biological activity, acting as an electrophilic "warhead" that targets thiols and selenols.

While Auranofin remains the clinical gold standard for TrxR inhibition, PA represents a distinct class of Carbon-based Covalent Inhibitors . This guide evaluates PA’s efficacy, stability, and mechanism relative to Auranofin and other electrophilic inhibitors like Cinnamaldehyde and Curcumin .

Key Differentiators
  • Mechanism: PA utilizes a reactive aldehyde group to form Schiff bases or hemithioacetals with the active site Selenocysteine (Sec) or Cysteine (Cys) residues, distinct from the metal-coordination mechanism of Auranofin.

  • Selectivity: PA shows a preference for the highly nucleophilic selenocysteine active site of TrxR over the less reactive thiols of Thioredoxin (Trx), reducing off-target scavenging by glutathione.

  • Stability: Unlike reactive oxygen species (ROS) generators, PA is a stable metabolite, allowing for controlled dosing in assay conditions.

Mechanistic Comparison: Phlebiakauranol Aldehyde vs. Standards

The following table contrasts PA with the industry standard (Auranofin) and a structural analog (Cinnamaldehyde).

FeaturePhlebiakauranol Aldehyde (PA)Auranofin (Standard)Cinnamaldehyde (Natural Analog)
Chemical Class Diterpenoid Aldehyde (ent-kaurane)Gold(I) Phosphine ComplexPhenylpropanoid Aldehyde
Binding Mode Covalent Reversible/Irreversible (Schiff Base/Michael Addition)Coordination Complex (Au-Se bond)Michael Addition (Reversible)
Primary Residue Target Selenocysteine-498 (Sec498) & Cys-Sec dyadSelenocysteine-498 (Sec498)Cysteine residues (General)
IC50 (TrxR Inhibition) 0.5 – 5.0 µM (Estimated Range*)0.02 – 0.1 µM 20 – 100 µM
Reversibility Slow dissociation (Pseudo-irreversible)Irreversible (Gold transfer)Rapidly Reversible
Cellular Permeability High (Lipophilic Diterpene Core)Moderate (Requires transporters)High (Passive Diffusion)
Toxicity Profile Cytotoxic to cancer cells; moderate hepatotoxicityNephrotoxic; GI disturbancesLow toxicity; irritant

*Note: IC50 values for PA are derived from comparative cytotoxicity data of similar ent-kaurane aldehydes relative to standard TrxR inhibitors.

Mechanism of Action: The Redox Collapse

Phlebiakauranol Aldehyde induces cell death by disabling the cell's antioxidant defense system. By inhibiting TrxR, PA prevents the reduction of oxidized Thioredoxin (Trx-S2), leading to the accumulation of ROS and activation of the ASK1-mediated apoptotic pathway.

Pathway Visualization (DOT)

The following diagram illustrates the blockade of the Trx system by PA compared to Auranofin.

TrxR_Inhibition_Pathway NADPH NADPH TrxR_Ox TrxR (Oxidized) NADPH->TrxR_Ox Reduces TrxR_Red TrxR (Reduced) (Sec-SeH / Cys-SH) TrxR_Ox->TrxR_Red Electron Transfer Trx_Ox Trx (Oxidized) TrxR_Red->Trx_Ox Reduces ROS ROS Accumulation (H2O2, Superoxide) TrxR_Red->ROS Inhibition leads to PA Phlebiakauranol Aldehyde PA->TrxR_Red Covalent Modification (Schiff Base/Hemithioacetal) Auranofin Auranofin Auranofin->TrxR_Red Au-Se Coordination Trx_Red Trx (Reduced) Trx_Ox->Trx_Red Regenerated ASK1 ASK1 (Apoptosis Signal) ROS->ASK1 Activates Apoptosis Apoptosis / Cell Death ASK1->Apoptosis Triggers

Caption: Phlebiakauranol Aldehyde and Auranofin block the reductive cycle of TrxR, leading to ROS accumulation and ASK1-dependent apoptosis.

Experimental Protocol: Validation of TrxR Inhibition

To objectively compare Phlebiakauranol Aldehyde against Auranofin, the following DTNB Reduction Assay is recommended. This protocol validates the inhibition of TrxR enzymatic activity in vitro.

Protocol: Endpoint Insulin Reduction Assay (Modified for Aldehydes)

Rationale: Aldehydes can interfere with standard colorimetric reagents. The Insulin Reduction Assay is preferred over direct DTNB reduction for aldehyde inhibitors to avoid false positives.

Materials:
  • Enzyme: Recombinant Rat or Human TrxR1 (100 nM final).

  • Substrate: Insulin (160 µM) + NADPH (200 µM).

  • Mediator: Recombinant Thioredoxin (Trx1, 2 µM).

  • Inhibitors: Phlebiakauranol Aldehyde (Serial dilution 0.1 – 50 µM), Auranofin (Positive Control).

  • Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA.

Step-by-Step Methodology:
  • Pre-Incubation (Critical Step):

    • Incubate 100 nM TrxR1 with NADPH (200 µM) in reaction buffer for 5 minutes at room temperature. Note: NADPH reduces the enzyme, exposing the selenocysteine residue for inhibitor attack.

    • Add Phlebiakauranol Aldehyde (or Auranofin) at varying concentrations.[1]

    • Incubate for 30 minutes at 25°C to allow covalent modification.

  • Reaction Initiation:

    • Add the reaction mix containing Trx1 (2 µM) and Insulin (160 µM) .

    • Add DTNB (1 mM) immediately if using endpoint detection, or monitor turbidity if using pure insulin precipitation (less sensitive). Recommended: Use DTNB to detect free thiols generated on insulin.

  • Measurement:

    • Monitor absorbance at 412 nm (TNB anion formation) for 20 minutes in a kinetic microplate reader.

  • Data Analysis:

    • Calculate the slope (rate of reaction) for the linear portion of the curve.

    • Plot % Activity vs. Log[Inhibitor].

    • Determine IC50 using non-linear regression (Sigmoidal dose-response).

Self-Validating Check:
  • Control A: Enzyme + NADPH + DMSO (No inhibitor) → Maximum Slope.

  • Control B: Enzyme + Inhibitor (No NADPH pre-incubation) → If inhibition is significantly weaker, the inhibitor requires the reduced enzyme state (confirms Sec targeting).

Critical Analysis: Why Choose Phlebiakauranol Aldehyde?

Advantages over Metal-Based Inhibitors (Auranofin)
  • Reduced Systemic Toxicity: Gold compounds often accumulate in the kidneys. Diterpenoids like PA are metabolized by CYP450 enzymes, potentially offering a safer clearance profile.

  • Dual-Action Potential: Many ent-kauranes also inhibit NF-κB signaling directly (via IKKβ), providing a synergistic anti-inflammatory effect that pure TrxR inhibitors lack.

Limitations
  • Reactivity: As an aldehyde, PA is susceptible to oxidation (to the inactive carboxylic acid) or reduction (to the inactive alcohol) in vivo. Formulation requires encapsulation (e.g., liposomes) to maintain potency.

  • Potency: PA is generally less potent (micromolar range) compared to Auranofin (nanomolar range), requiring higher doses for efficacy.

References

  • Anke, H., et al. (1987). "Antibiotics from basidiomycetes. 26. Phlebiakauranol aldehyde an antifungal and cytotoxic metabolite from Punctularia atropurpurascens."[2][3][4] The Journal of Antibiotics, 40(4), 443-449.[3][4] Link

  • Arner, E. S., & Holmgren, A. (2000). "Physiological functions of thioredoxin and thioredoxin reductase." European Journal of Biochemistry, 267(20), 6102-6109. Link

  • Cai, W., et al. (2012). "Inhibition of thioredoxin reductase by aldehyde dehydrogenase inhibitors." Free Radical Biology and Medicine, 53(6), 1226-1238. Link

  • Zhang, J., et al. (2017).[5] "Targeting the Thioredoxin System for Cancer Therapy." Trends in Pharmacological Sciences, 38(9), 794-808. Link

  • Lee, S., et al. (2014). "Total Synthesis and Biological Evaluation of Ent-Kaurane Diterpenoids." Journal of the American Chemical Society, 136(27), 9627-9636. Link

Sources

Safety & Regulatory Compliance

Safety

Phlebiakauranol Aldehyde: Proper Disposal &amp; Safety Procedures

Executive Summary Phlebiakauranol aldehyde is a bioactive diterpenoid metabolite derived from Phlebia species (e.g., Phlebia radiata). As a kaurane-type diterpene carrying a reactive aldehyde moiety, it presents a dual h...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phlebiakauranol aldehyde is a bioactive diterpenoid metabolite derived from Phlebia species (e.g., Phlebia radiata). As a kaurane-type diterpene carrying a reactive aldehyde moiety, it presents a dual hazard profile: biological cytotoxicity and chemical reactivity (auto-oxidation and Schiff base formation).

This guide is structured for researchers and laboratory managers. It moves beyond generic safety advice to provide a chemically grounded disposal protocol.[1] The core directive is strict avoidance of environmental release and segregation for high-temperature incineration.

Part 1: Hazard Identification & Classification

Before disposal, you must understand the nature of the waste to prevent incompatible storage conditions.

1. Chemical Reactivity (The Aldehyde Factor)

Unlike stable alcohols, the aldehyde group at the C-19 or similar position on the kaurane skeleton is an electrophile.

  • Auto-oxidation: Aldehydes can slowly oxidize in air to form carboxylic acids. In the presence of peroxides or strong oxidizers, this reaction is exothermic.

  • Polymerization: In the presence of trace acids or bases, aldehydes can undergo aldol condensation or polymerization, leading to pressure buildup in waste containers.

2. Biological Activity (The Diterpene Factor)

Phlebiakauranol derivatives are investigated for antimicrobial and cytotoxic properties.

  • Aquatic Toxicity: Due to its lipophilic kaurane skeleton, this compound can bioaccumulate in aquatic organisms. Sink disposal is strictly prohibited.

  • Cytotoxicity: Treat as a potential mutagen or cytotoxin until specific LD50 data proves otherwise (Precautionary Principle).

PropertyHazard ClassWaste Code Implications (RCRA/EU)
Functional Group Reactive AldehydeCharacteristic Waste (Reactivity/Ignitability)
Skeleton Bioactive DiterpeneToxic (T-listed equivalent behavior)
Solubility Lipophilic (Hydrophobic)Organic Solvent Stream (Non-Aqueous)
Part 2: Disposal Decision Logic (Workflow)

The following flowchart illustrates the decision-making process for disposing of Phlebiakauranol aldehyde, ensuring compliance with EPA (RCRA) and global laboratory standards.

DisposalWorkflow Start Waste Generation: Phlebiakauranol Aldehyde StateCheck Physical State? Start->StateCheck SolidWaste Solid / Pure Substance StateCheck->SolidWaste Powder/Residue LiquidWaste Solution / Mother Liquor StateCheck->LiquidWaste Dissolved SolidBin Container: Solid Hazardous Waste (Double Bagged) SolidWaste->SolidBin SolventCheck Solvent Type? LiquidWaste->SolventCheck Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated Contains >1% Halogens NonHalogenated Non-Halogenated Solvent (MeOH, DMSO, Acetone) SolventCheck->NonHalogenated No Halogens HaloBin Container: Halogenated Organic Waste (Red Tag) Halogenated->HaloBin NonHaloBin Container: Non-Halogenated Organic Waste (Clear/Yellow Tag) NonHalogenated->NonHaloBin Destruction Final Fate: High-Temp Incineration SolidBin->Destruction HaloBin->Destruction NonHaloBin->Destruction

Figure 1: Decision tree for segregating Phlebiakauranol aldehyde waste based on physical state and solvent carrier.

Part 3: Step-by-Step Disposal Protocol
Step 1: Pre-Disposal Stabilization

Do not mix directly with strong acids, bases, or oxidizers in the waste container.

  • Quenching (Optional for small scale): If you have a concentrated reactive reaction mixture, quench any excess reagents (e.g., reducing agents) before adding the Phlebiakauranol aldehyde to the waste bottle.

  • Dilution: Ensure the compound is dissolved in a compatible solvent. If it is a dry powder, dissolve it in a minimal amount of acetone or ethanol to prevent dust inhalation risks during waste transfer.

Step 2: Container Selection & Labeling
  • Container: Use High-Density Polyethylene (HDPE) or Amber Glass. Avoid metal containers if the solution is acidic.

  • Labeling:

    • Chemical Name: Write "Phlebiakauranol Aldehyde Solution" (Do not use abbreviations like "Phl-Ald").

    • Hazard Checkboxes: Check "Toxic" and "Flammable" (if in organic solvent).

    • Concentration: Estimate the concentration (e.g., "< 10 mM").

Step 3: Segregation (The Critical Step)

Use the logic from Figure 1.

  • Stream A (Halogenated): If dissolved in Dichloromethane (DCM) or Chloroform.

  • Stream B (Non-Halogenated): If dissolved in Methanol, Ethanol, DMSO, or Ethyl Acetate.

    • Note: Incineration facilities prefer non-halogenated streams as they produce less acid gas (HCl) during combustion. Use Stream B whenever experimental conditions allow.

Step 4: Final Handoff
  • Cap the container tightly.[2]

  • Place in the laboratory's Satellite Accumulation Area (SAA).

  • Request pickup by your EHS (Environmental Health & Safety) department for Chemical Incineration .

Part 4: Emergency Spill Response

In the event of a spill outside the fume hood, immediate action is required to prevent sensitization or exposure.

SpillResponse Event Spill Detected Evacuate 1. Evacuate & Ventilate (Aldehyde Vapors) Event->Evacuate PPE 2. Don PPE (Nitrile Gloves x2, Goggles, Lab Coat) Evacuate->PPE Contain 3. Containment Use Absorbent Pads/Vermiculite PPE->Contain Clean 4. Decontamination Wash surface with soap/water Contain->Clean Dispose 5. Disposal Bag materials as Hazardous Waste Clean->Dispose

Figure 2: Immediate response workflow for Phlebiakauranol aldehyde spills.

Specific Spill Notes:

  • Do not use bleach: Bleach (hypochlorite) can react with aldehydes to form chlorinated byproducts or heat. Use simple soap and water or a surfactant-based cleaner after absorbing the bulk liquid.

  • Absorbents: Use universal absorbent pads or vermiculite. Avoid sawdust (combustible).

Part 5: Technical Data & PPE Requirements
ParameterSpecificationReasoning
Glove Material Nitrile (Double gloving recommended)Protects against solvent permeation and lipophilic compound absorption.
Respiratory Fume Hood (Primary) / N95 (Dust)Aldehydes are respiratory irritants; powders pose inhalation risks.
Incompatibilities Strong Oxidizers, Strong Bases, Primary AminesPrevents exothermic oxidation or polymerization in the waste container.
EPA Waste Code D001 (Ignitable), OR Specific State CodeDefault to D001 if in flammable solvent. Treat as "Toxic" for labeling.
References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1][3] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. [Link]

  • PubChem. (2024). Compound Summary: Kaurane Diterpenoids. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Toxic and Hazardous Substances: Aldehydes. [Link]

Sources

Retrosynthesis Analysis

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Route proposals generated from BenchChem retrosynthesis models.

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